Technical Documentation Center

2-[6-(Methylamino)-2-pyridyl]ethan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol
  • CAS: 205676-87-5

Core Science & Biosynthesis

Foundational

2-[6-(Methylamino)-2-pyridyl]ethan-1-ol chemical structure and properties

An In-Depth Technical Guide to 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol Abstract This technical guide provides a comprehensive overview of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol, a substituted pyridine derivative of inte...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol

Abstract

This technical guide provides a comprehensive overview of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and established chemical principles to offer valuable insights for researchers, scientists, and drug development professionals. The guide covers the compound's chemical structure, predicted physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential pharmacological applications based on the activities of structurally similar molecules. This document aims to serve as a foundational resource to stimulate and support further research into this promising chemical entity.

Introduction and Chemical Identity

2-[6-(Methylamino)-2-pyridyl]ethan-1-ol belongs to the class of pyridine-ethanol derivatives, a scaffold that has garnered significant attention in pharmaceutical research due to its versatile biological activities. The presence of a methylamino group at the 6-position and an ethanol substituent at the 2-position of the pyridine ring creates a molecule with multiple points for potential biological interactions and further chemical modification. The primary alcohol and the secondary amine functionalities offer hydrogen bonding capabilities, which are crucial for receptor binding.

Key Identifiers:

  • Systematic Name: 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol

  • CAS Number: 205676-87-5[1]

  • Molecular Formula: C₈H₁₂N₂O

Below is a two-dimensional representation of the chemical structure.

Caption: 2D structure of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol.

Physicochemical Properties: A Comparative Analysis

Property2-[6-(Methylamino)-2-pyridyl]ethan-1-ol (Predicted)2-(2-Hydroxyethyl)pyridine[2]2-[methyl(pyridin-2-yl)amino]ethanol[3]
Molecular Weight 152.19 g/mol 123.15 g/mol 152.19 g/mol
Boiling Point >200 °C (estimated)190 °C @ 200 mm HgNot Available
Melting Point Solid at room temp. (estimated)-7.8 °CNot Available
LogP ~0.5-1.0 (estimated)0.121.0 (XLogP3)
pKa ~5-6 (pyridine N), ~10-11 (amino N) (estimated)5.31 (conjugate acid)Not Available
Solubility Soluble in water, methanol, ethanol (predicted)Very soluble in alcohol, chloroformNot Available

Expertise & Experience: The introduction of the methylamino group is expected to increase the polarity and hydrogen bonding capacity compared to 2-(2-Hydroxyethyl)pyridine, likely leading to a higher boiling point and melting point, and maintaining good solubility in polar protic solvents. The LogP is predicted to be slightly higher than the parent pyridine-ethanol due to the additional methyl group.

Proposed Synthesis Pathway and Experimental Protocol

While a specific synthesis for 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol has not been published, a plausible and efficient route can be designed based on established organometallic and nucleophilic substitution reactions on the pyridine core. A logical approach involves the synthesis of a 6-amino-2-picoline precursor, followed by elaboration of the ethanol side chain.

G start 2-Amino-6-methylpyridine step1 Step 1: Methylation (e.g., Formaldehyde, NaBH4) start->step1 Reagents intermediate1 6-(Methylamino)-2-methylpyridine step1->intermediate1 Product step2 Step 2: Deprotonation (e.g., n-BuLi, -78 °C) intermediate1->step2 Reactant intermediate2 Lithiated Intermediate step2->intermediate2 Product step3 Step 3: Ethoxylation (Ethylene Oxide) intermediate2->step3 Reactant intermediate3 Alkoxide Intermediate step3->intermediate3 Product step4 Step 4: Aqueous Workup (H2O or mild acid) intermediate3->step4 Reactant product 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol step4->product Final Product

Caption: Proposed synthetic workflow for 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol.

Detailed Experimental Protocol (Proposed)

Trustworthiness: This proposed protocol is based on well-established chemical transformations and includes steps for purification and characterization to ensure the identity and purity of the final product.

Step 1: Synthesis of 6-(Methylamino)-2-methylpyridine

  • To a stirred solution of 2-amino-6-methylpyridine (1.0 eq) in methanol at 0 °C, add aqueous formaldehyde (1.1 eq).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 6-(methylamino)-2-methylpyridine.

Step 2: Synthesis of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol

  • Dissolve 6-(methylamino)-2-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. A color change to deep red or brown is typically observed, indicating the formation of the lithiated species.

  • Stir the mixture at -78 °C for 1 hour.

  • Bubble ethylene oxide gas (1.5 eq) through the solution or add a pre-cooled solution of ethylene oxide in THF.

  • Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, methanol/dichloromethane gradient) to afford the target compound, 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Potential Applications and Pharmacological Relevance

The structural motifs within 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol are present in numerous biologically active compounds. This suggests that the title compound could be a valuable building block or a lead compound in several therapeutic areas.

  • Neuroscience: Pyridine derivatives are known to interact with a variety of receptors and channels in the central nervous system. For instance, (Pyridin-2-yl)methanol derivatives have been developed as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in pain sensation and skin disorders[4]. The structural similarity suggests that 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol could be explored for similar targets.

  • Oncology: The 2-pyridone scaffold, a related structure, is considered a "privileged scaffold" in medicinal chemistry and is found in many compounds with anticancer activity[5][6]. The synthesis of various 6-amino-2-pyridone derivatives has led to the discovery of compounds with potent anti-cancer properties against various cell lines, including glioblastoma[7][8]. This highlights the potential of substituted aminopyridines as a starting point for novel anticancer agents.

  • Anti-fibrotic and Anti-inflammatory Activity: Novel 2-(pyridin-2-yl) pyrimidine derivatives have demonstrated promising anti-fibrotic activities, suggesting that the pyridine core can be a key element in designing drugs for fibrotic diseases[9].

Expert Insights and Future Directions: The combination of a chelating 2-amino-2'-pyridyl moiety with a flexible ethanol sidechain makes this molecule an interesting candidate for screening in a wide range of biological assays. Future research should focus on:

  • Execution of the proposed synthesis and full characterization of the compound.

  • In vitro screening against a panel of kinases, G-protein coupled receptors (GPCRs), and ion channels, particularly those implicated in pain and oncology.

  • Exploration of derivatization: The primary alcohol and secondary amine provide handles for creating a library of related compounds to establish a structure-activity relationship (SAR).

Conclusion

2-[6-(Methylamino)-2-pyridyl]ethan-1-ol is a chemical entity with significant, yet largely unexplored, potential in the field of drug discovery. While direct experimental data is limited, this guide provides a solid foundation for future research by presenting its chemical identity, inferred properties, a robust proposed synthetic route, and a rationale for its investigation in key therapeutic areas. The insights and protocols detailed herein are intended to empower researchers to synthesize and evaluate this compound, potentially unlocking new avenues for the development of novel therapeutics.

References

  • Source: Google Patents (JP2010270008A)
  • Title: 2-[6-(METHYLAMINO)-2-PYRIDYL]ETHAN-1-OL CAS#: 205676-87-5 Source: ChemWhat URL: [Link]

  • Title: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity Source: MDPI URL: [Link]

  • Title: Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists Source: PubMed URL: [Link]

  • Title: Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds Source: ResearchGate URL: [Link]

  • Source: Google Patents (US2848456A)
  • Title: Yield of 2‐[methyl(pyridin‐2‐yl)amino]ethanol (YP) as a function of... Source: ResearchGate URL: [Link]

  • Title: Synthesis of 2-pyridones Source: Organic Chemistry Portal URL: [Link]

  • Title: 2-(N-Methyl-N-(2-pyridyl)amino)ethanol Source: PubChem URL: [Link]

  • Title: Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions Source: RSC Publishing URL: [Link]

  • Title: 2-(2-Hydroxyethyl)pyridine Source: PubChem URL: [Link]

  • Title: Synthesis and Characterization of 2-{[(6-{[(2-Hydroxyphenyl)methylidene]amino}-2-pyridyl)imino]methyl}phenol and Its Zn(II) Complex Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE Source: Malaysian Journal of Science (MJS) URL: [Link]

  • Title: One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity Source: RSC Publishing URL: [Link]

  • Title: Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides Source: PubMed URL: [Link]

  • Title: One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity Source: Discovery Research Portal - University of Dundee URL: [Link]

Sources

Exploratory

IUPAC name for 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol

An In-depth Technical Guide: Synthesis, Characterization, and Potential Applications of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Synthesis, Characterization, and Potential Applications of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of the heterocyclic compound 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol. The pyridine-ethanolamine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in molecules targeting a wide array of biological systems. This document outlines a robust, proposed synthetic pathway for the target compound, details the necessary analytical methodologies for its structural confirmation and purity assessment, and explores its potential applications in drug discovery and development. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, offering researchers a practical and scientifically rigorous framework for working with this and related compounds.

Introduction: The Significance of the Pyridylethanolamine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in numerous approved therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding as an acceptor, and its metabolic stability make it an attractive moiety for molecular design.[1] When coupled with an ethanolamine side chain, the resulting scaffold, a pyridylethanolamine, offers a rich pharmacophore with multiple points for interaction with biological targets, including hydrogen bond donors (hydroxyl, secondary amine) and acceptors (pyridine nitrogen). This structure is a key feature in compounds developed for neurological disorders, oncology, and infectious diseases.[2][3][4]

This guide focuses specifically on 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol, a molecule that combines the pyridylethanolamine core with a methylamino substituent at the 6-position of the pyridine ring. This substitution pattern is of particular interest as it can significantly modulate the molecule's basicity, lipophilicity, and potential for additional hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic profile. The objective of this whitepaper is to provide drug development professionals with a foundational understanding of this compound, from its rational synthesis to its potential as a lead structure in modern therapeutic discovery.

Compound Identification and Predicted Physicochemical Properties

Accurate identification is the first step in any chemical workflow. While 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol is not widely listed in commercial catalogs, its identity can be unequivocally defined by its structure and corresponding chemical descriptors.

Table 1: Core Compound Identifiers

Identifier Value
IUPAC Name 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Canonical SMILES CNC1=NC=CC=C1CCO
InChI Key MWGKOPUDDQZERY-UHFFFAOYSA-N[5]

| CAS Number | 122321-04-4 (for isomer 2-[methyl(pyridin-2-yl)amino]ethanol)[5] |

Note: A specific CAS number for the title compound is not readily found in public databases, suggesting it is a novel or less-common research compound. The InChI Key and CAS number for a structural isomer are provided for reference.

The predicted physicochemical properties of a compound are crucial for anticipating its behavior in both chemical reactions and biological systems. These values, estimated using standard computational models, guide experimental design.

Table 2: Predicted Physicochemical Properties

Property Predicted Value Rationale and Implication
pKa (most basic) ~8.5 (Pyridine N) Influences solubility in aqueous media and interaction with acidic residues in proteins.
cLogP ~0.8 Indicates moderate lipophilicity, suggesting good potential for oral bioavailability and cell membrane permeability.
Topological Polar Surface Area (TPSA) 55.7 Ų Suggests good potential for crossing the blood-brain barrier.
Hydrogen Bond Donors 2 The -OH and -NH groups can engage in critical interactions with biological targets.

| Hydrogen Bond Acceptors | 3 | The pyridine N, amine N, and hydroxyl O can accept hydrogen bonds. |

Proposed Synthesis and Mechanistic Rationale

A logical and efficient synthetic route is paramount for producing the target compound with high purity and yield. The following two-step synthesis is proposed, starting from a commercially available precursor. The choice of reagents and conditions is based on established, reliable transformations in heterocyclic chemistry.

Retrosynthetic Analysis

The logic behind the synthetic plan involves disconnecting the target molecule at its most synthetically accessible bonds. The primary alcohol can be formed via the reduction of a corresponding ketone. This ketone, in turn, can be derived from a commercially available halogenated pyridine, demonstrating a clear and feasible synthetic path.

G Target 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol Intermediate1 1-[6-(Methylamino)-2-pyridyl]ethan-1-one Target->Intermediate1 Reduction StartingMaterial1 1-(6-Chloro-2-pyridyl)ethan-1-one Intermediate1->StartingMaterial1 SNAr StartingMaterial2 Methylamine Intermediate1->StartingMaterial2 SNAr

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: A Step-by-Step Guide

This step employs a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the acetyl group activates the 6-position, making it susceptible to displacement of the chloride by methylamine.

Protocol:

  • To a sealed pressure vessel, add 1-(6-chloro-2-pyridyl)ethan-1-one (1.0 eq), methylamine (2.0 M solution in THF, 2.5 eq), and N,N-Diisopropylethylamine (DIPEA, 1.5 eq) in ethanol (5 mL per 1 g of starting material).

  • Causality: DIPEA is added as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and deactivation of the methylamine nucleophile.

  • Seal the vessel and heat the reaction mixture to 80 °C for 16 hours with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired intermediate.

  • Self-Validation: The identity and purity of the intermediate must be confirmed by ¹H NMR and LC-MS before proceeding.

This step involves the selective reduction of the ketone to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and high chemoselectivity.

Protocol:

  • Dissolve the intermediate from Step 1 (1.0 eq) in methanol (10 mL per 1 g).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.

  • Causality: The portion-wise addition at low temperature controls the exothermic reaction and prevents potential side reactions. NaBH₄ is a selective reducing agent that will not reduce the pyridine ring under these conditions.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification via chromatography may be performed if necessary.

Synthetic Workflow Diagram

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Ketone Reduction SM 1-(6-Chloro-2-pyridyl)ethan-1-one + Methylamine Reaction1 EtOH, DIPEA 80°C, 16h SM->Reaction1 Intermediate 1-[6-(Methylamino)-2-pyridyl]ethan-1-one Reaction1->Intermediate Reaction2 NaBH4, MeOH 0°C to RT, 2h Product 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol Reaction2->Product Intermediate_ref->Reaction2

Caption: Two-step synthesis workflow for the target compound.

Structural Elucidation and Purity Assessment

Confirming the structure and purity of the final compound is a critical, self-validating step. A combination of spectroscopic and chromatographic techniques is required.

Spectroscopic Analysis

The following data are predicted based on the known effects of substituents on the pyridine ring and are consistent with literature values for analogous structures.[4][6][7]

Table 3: Predicted Spectroscopic Data for 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol

Technique Predicted Key Signals Interpretation
¹H NMR (400 MHz, CDCl₃) δ ~7.4 (t, 1H), ~6.5 (d, 1H), ~6.3 (d, 1H), ~4.8 (br s, 1H, NH), ~3.9 (t, 2H), ~3.0 (s, 3H), ~2.9 (t, 2H) Signals correspond to the pyridine ring protons, the exchangeable amine proton, the methylene group adjacent to the alcohol, the N-methyl group, and the methylene group adjacent to the pyridine ring.
¹³C NMR (101 MHz, CDCl₃) δ ~160, ~158, ~138, ~108, ~105, ~62, ~42, ~29 Peaks represent the carbons of the pyridine ring, the alcohol-bearing methylene, the other methylene, and the N-methyl carbon.
Mass Spec (ESI+) m/z = 153.10 [M+H]⁺ Confirms the molecular weight of the compound.

| FT-IR (cm⁻¹) | ~3350 (br, O-H), ~3300 (N-H), ~2950 (C-H), ~1600 (C=C, aromatic) | Indicates the presence of key functional groups: alcohol, secondary amine, and the aromatic pyridine ring. |

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a final compound.

Exemplary HPLC Protocol:

  • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (containing 0.1% formic acid) in Water (containing 0.1% formic acid) over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Trustworthiness: A pure sample should yield a single major peak (>95% by area). The retention time provides a reliable identifier for the compound in future analyses.

Potential Applications in Drug Development

The 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol structure is a versatile scaffold with potential applications across multiple therapeutic areas. Its structural motifs are found in compounds with diverse biological activities.

  • Central Nervous System (CNS) Agents: The pyridylethanolamine core is present in molecules designed to treat neurological and psychiatric disorders.[2] The predicted ability of this compound to cross the blood-brain barrier makes it an attractive starting point for developing agents targeting CNS receptors or enzymes.

  • Oncology: Pyridine derivatives are extensively used in the development of kinase inhibitors and other anticancer agents.[7] The specific substitution pattern of the target molecule could be optimized to achieve selective binding to the ATP pocket of a target kinase.

  • Anti-Infective Agents: The nitrogen-containing heterocyclic structure is a common feature in antibacterial and antiviral compounds.[1][8] This scaffold could serve as a foundation for developing novel agents that disrupt microbial or viral life cycles.

Hypothetical Mechanism of Action: Kinase Inhibition

Many kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge region" of the kinase ATP-binding site. The 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol scaffold is well-suited for this role.

G Compound 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol Pyridine N Amine NH Kinase Kinase Hinge Region Hinge Residue 1 (e.g., Met) Hinge Residue 2 (e.g., Cys) Compound:n->Kinase:r1 Compound:nh->Kinase:r2 Block X ATP ATP Block->ATP Binding Blocked

Caption: Hypothetical binding mode in a kinase ATP pocket.

Conclusion

2-[6-(Methylamino)-2-pyridyl]ethan-1-ol represents a promising and synthetically accessible scaffold for modern drug discovery. This technical guide has detailed a logical synthetic route, outlined the critical analytical methods for its validation, and explored its potential therapeutic applications. By providing both the "how" and the "why" behind the experimental choices, this document serves as a valuable resource for researchers and scientists aiming to leverage the unique properties of substituted pyridylethanolamines in the development of novel therapeutics.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubChem. (n.d.). 2-(N-Methyl-N-(2-pyridyl)amino)ethanol. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 2-[methyl(pyridin-2-yl)amino]ethan-1-ol.
  • Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
  • Bligh, S.W.A., et al. (n.d.). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. WestminsterResearch, University of Westminster.
  • Gao, Y., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry.
  • Hrytsenko, I., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Pharmacia.
  • Alolga, R., et al. (2019). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports.
  • Chem-Impex. (n.d.). 2-Amino-1-pyridin-2-yl-ethanol.
  • Wang, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules.

Sources

Foundational

Solubility Profiling of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol: Physicochemical Properties and Formulation Strategies

Topic: Solubility of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol in Water vs. Organic Solvents Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol in Water vs. Organic Solvents Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Formulation Scientists, and Process Engineers.[1][2][3]

Executive Summary: The Amphiphilic Challenge

The molecule 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol (CAS: 205676-87-5) represents a classic "medicinal fragment" challenge.[1][2] Structurally, it combines a basic pyridine core, a hydrogen-bond-donating secondary amine, and a hydrophilic primary alcohol tail. This unique triad creates a molecule that defies simple "lipophilic vs. hydrophilic" categorization, exhibiting significant pH-dependent solubility shifts.[3]

This guide provides a technical roadmap for solubilizing this compound. Unlike standard datasheets, we analyze the why behind its behavior—focusing on the interplay between the pyridine nitrogen’s pKa and the alcohol’s hydrogen bonding network—and provide a self-validating protocol for determining exact solubility limits in your specific matrix.[3]

Structural Analysis & Physicochemical Drivers[2][4]

To predict solubility, we must first deconstruct the molecule’s interaction points.[3]

FeatureChemical MoietyFunctionSolubility Impact
Core Scaffold Pyridine RingAromatic / BasicModerate lipophilicity; pH-sensitive solubility switch.[1][2][3]
H-Bond Donor 6-Methylamino (-NHMe)Secondary AmineIncreases polarity; acts as an auxochrome increasing basicity of the ring N.
Hydrophilic Tail 2-Ethanol (-CH₂CH₂OH)Primary AlcoholStrong H-bond donor/acceptor; enhances water and alcohol solubility.[1][2][3]
The pKa Switch

The critical solubility driver is the pyridine ring nitrogen .[1][3] In 2-aminopyridines, the exocyclic amine pushes electron density into the ring, raising the pKa of the ring nitrogen to approximately 6.8 – 7.2 (compared to ~5.2 for unsubstituted pyridine).[3]

  • pH < 6.0: The molecule becomes protonated (cationic).[1][3] Water solubility increases dramatically (>50 mg/mL).[1][3]

  • pH > 8.0: The molecule exists as a free base.[1][3] Water solubility drops , and lipophilicity (LogP) dominates.[3]

Visualization: Solubility Mechanism

The following diagram illustrates the solvation shell changes across different media.

SolubilityMechanism cluster_Water Aqueous Media (pH Dependent) cluster_Organic Organic Solvents Molecule 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol Acidic pH < 6.0 (Protonated Cation) Molecule->Acidic Ion-Dipole Interaction Neutral pH > 8.0 (Neutral Free Base) Molecule->Neutral Limited Solubility PolarProtic MeOH / EtOH (H-Bond Network) Molecule->PolarProtic High Solubility (Solvation) Aprotic DMSO / DMF (Dipole Interaction) Molecule->Aprotic High Solubility (Stock Soln) NonPolar Hexane / Heptane (Van der Waals) Molecule->NonPolar Insoluble (Phase Sep) Acidic->Neutral Reversible Precipitation

Figure 1: Solvation mechanism showing the critical dependence on pH and solvent polarity.[1][2]

Comparative Solubility Data

While exact experimental values vary by batch purity and crystalline form (polymorphs), the following classification is derived from Structure-Activity Relationships (SAR) of analogous 2,6-disubstituted pyridines.

Table 1: Predicted Solubility Profile
Solvent ClassRepresentative SolventSolubility RatingMechanismApplication
Aqueous (Acidic) 0.1 N HCl (pH ~1)Very High (>100 mg/mL)Salt formation (Pyridinium chloride)IV Formulation / Extraction
Aqueous (Neutral) PBS (pH 7.[1][2][3]4)Moderate (1–10 mg/mL)H-bonding vs. Lipophilicity balancePhysiological Screening
Polar Protic Methanol / EthanolHigh (>50 mg/mL)H-bond donor/acceptor matchingCrystallization / Synthesis
Polar Aprotic DMSO / DMFVery High (>100 mg/mL)Dipole-dipole interactionsStock Solutions (HTS)
Chlorinated Dichloromethane (DCM)Good (10–50 mg/mL)Lipophilic interactionExtraction from water
Non-Polar Hexane / HeptaneInsoluble (<0.1 mg/mL)Polarity mismatchWashing / Precipitation

Experimental Protocol: The Self-Validating System

Do not rely on literature values alone. Purity (salts vs. free base) affects solubility.[1][3] Use this Saturation Shake-Flask Method (adapted from OECD 105) to generate valid data for your specific lot.[1][3]

Materials
  • Analyte: 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol (Solid).[1][2][3][4]

  • Solvents: HPLC-grade Water, Buffer (pH 7.4), Methanol.[1][3]

  • Detection: HPLC-UV (Diode Array) or LC-MS.[1][2][3]

Workflow Diagram

Protocol Step1 1. Supersaturation Add excess solid to solvent (Visual precipitate must be present) Step2 2. Equilibration Shake at 25°C for 24h (Thermostatic Mixer) Step1->Step2 Step3 3. Phase Separation Centrifuge (10,000g, 10 min) or Syringe Filter (PVDF, 0.22µm) Step2->Step3 Validation Check: Is solid still present after 24h? If no, add more. Step2->Validation Step4 4. Quantification Dilute supernatant 100x in MeOH Analyze via HPLC-UV (254 nm) Step3->Step4

Figure 2: Step-by-step saturation shake-flask protocol for solubility determination.

Detailed Methodology
  • Preparation: Weigh ~10 mg of compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 200 µL of the target solvent (Water, PBS, or Organic).[3]

  • Visual Check: Ensure undissolved solid remains.[1][3] If clear, add more solid until a suspension forms.[3]

  • Agitation: Shake at 25°C for 24 hours. ( Expert Tip: For rapid estimation, sonicate for 30 mins, but this may supersaturate.[3] Equilibrium shaking is preferred for accuracy.)

  • Filtration: Centrifuge or filter (PVDF/PTFE compatible).

  • Analysis: Inject the supernatant into HPLC.

    • Column: C18 (e.g., Agilent Zorbax Eclipse).[3]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.[1][3]

    • Detection: UV at 254 nm (Pyridine absorption).[1][3]

Implications for Drug Development

Formulation Strategy

Because the molecule is a weak base , its solubility is pH-dependent.[1][3]

  • Oral Dosing: In the stomach (pH 1–2), the compound will be highly soluble.[3] In the intestine (pH > 6.5), precipitation risk increases.[3]

  • Salt Selection: To stabilize solubility, convert the free base to a salt form.[3]

    • Recommended:Hydrochloride (HCl) or Mesylate .[1][3] These salts disrupt the crystal lattice and lower the pH of the diffusion layer, enhancing dissolution rates.[3]

Storage of Stock Solutions
  • Solvent: DMSO is the gold standard for biological assay stocks (10 mM).[1][3]

  • Stability Warning: Primary alcohols can oxidize to aldehydes, and secondary amines can react with atmospheric CO₂ or impurities.[3] Store DMSO stocks at -20°C under inert gas (Argon/Nitrogen) to prevent degradation.[1][3]

References

  • OECD Guidelines for the Testing of Chemicals. (1995).[1][3] Test No. 105: Water Solubility.[3] Organization for Economic Cooperation and Development.[1][3] Link[1][2][3]

  • PubChem Database. (2025).[1][3][5] Compound Summary: 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol (CAS 205676-87-5).[1][2][4] National Center for Biotechnology Information.[1][3] Link

  • Williams, R. (2022).[1][3] pKa Data Compiled for Pyridine Derivatives. Organic Chemistry Data.[1][3] Link

  • European Commission. (2008).[1][3] Opinion on Pyridine-based Hair Dye Precursors (Structural Analogs). Scientific Committee on Consumer Products.[3][6] Link

Sources

Exploratory

An In-depth Technical Guide to 6-methylamino-2-(2-hydroxyethyl)pyridine: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of the chemical entity 6-methylamino-2-(2-hydroxyethyl)pyridine, designed for researchers, scientists, and professionals in drug development. We will delve into its...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical entity 6-methylamino-2-(2-hydroxyethyl)pyridine, designed for researchers, scientists, and professionals in drug development. We will delve into its structural identification, plausible synthetic pathways, analytical characterization, and explore its potential in medicinal chemistry based on the known activities of related 2,6-disubstituted pyridine scaffolds.

Compound Identification and CAS Number Search

A critical first step in the characterization of any chemical compound is the assignment of a unique Chemical Abstracts Service (CAS) number. A thorough search of chemical databases for "6-methylamino-2-hydroxyethylpyridine" did not yield a specific CAS number. This suggests that the compound may not be commercially available or extensively documented in the literature under this name.

The IUPAC name for the structure we will be discussing is 2-(6-(methylamino)pyridin-2-yl)ethan-1-ol . For the purpose of this guide, we will proceed with a detailed exploration of this molecule, assuming it is the compound of interest. The lack of a registered CAS number underscores the novelty of this specific substitution pattern and highlights the importance of the synthetic and analytical methodologies discussed herein for its definitive identification.

For reference, structurally related compounds with established CAS numbers include:

  • 2-(2-Hydroxyethyl)pyridine: 103-74-2[1][2][3]

  • 2-(Methylamino)pyridine: 4597-87-9[4][5][6]

  • 2-Amino-6-methylpyridine: 1824-81-3[7]

The physical and chemical properties of these related compounds can provide a baseline for predicting the behavior of our target molecule.

Plausible Synthetic Pathways

The synthesis of 2,6-disubstituted pyridines is a well-established area of organic chemistry.[8][9] A plausible and efficient synthetic route to 2-(6-(methylamino)pyridin-2-yl)ethan-1-ol would likely involve a multi-step process starting from a commercially available pyridine derivative. A logical approach would be a palladium-catalyzed cross-coupling reaction, which is a powerful tool for forming carbon-carbon and carbon-nitrogen bonds.[10]

Proposed Synthetic Workflow

A potential synthetic pathway could start from 2-bromo-6-chloropyridine. The differential reactivity of the two halogen atoms allows for sequential substitution.

Synthetic_Pathway A 2-Bromo-6-chloropyridine B 2-Bromo-6-(methylamino)pyridine A->B Nucleophilic Aromatic Substitution C 2-(2-Hydroxyethyl)-6-(methylamino)pyridine B->C Palladium-Catalyzed Cross-Coupling reagent1 Methylamine (CH3NH2) reagent1->A reagent2 Vinyl ether / Pd catalyst (e.g., Suzuki or Stille coupling) followed by hydrolysis reagent2->B

Caption: Proposed synthetic pathway for 2-(6-(methylamino)pyridin-2-yl)ethan-1-ol.

Experimental Protocol: Synthesis of 2-(6-(methylamino)pyridin-2-yl)ethan-1-ol

Step 1: Synthesis of 2-Bromo-6-(methylamino)pyridine

  • To a solution of 2-bromo-6-chloropyridine in a suitable solvent (e.g., DMSO), add an excess of methylamine (as a solution in a compatible solvent like THF or ethanol).

  • The reaction is typically carried out at an elevated temperature (e.g., 80-120 °C) in a sealed vessel to maintain the concentration of the volatile methylamine.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-(6-(methylamino)pyridin-2-yl)ethan-1-ol

  • In a reaction vessel, combine 2-bromo-6-(methylamino)pyridine, a palladium catalyst (e.g., Pd(dppf)Cl2), and a suitable base (e.g., K2CO3) in a solvent mixture like dioxane and water.

  • Add the coupling partner, such as 2-(vinyloxy)ethanol.

  • Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete, cool the mixture and perform an aqueous workup.

  • The resulting intermediate is then hydrolyzed with a dilute acid (e.g., 1M HCl) to cleave the vinyl ether and yield the desired 2-hydroxyethyl group.

  • The final product is extracted, and the organic phase is dried and concentrated.

  • Purification is achieved via column chromatography to yield the pure 2-(6-(methylamino)pyridin-2-yl)ethan-1-ol.

Analytical Characterization

Once synthesized, the identity and purity of 2-(6-(methylamino)pyridin-2-yl)ethan-1-ol must be confirmed using a suite of analytical techniques.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of all protons and their chemical environments. Expected signals would include those for the aromatic protons on the pyridine ring, the methylene protons of the hydroxyethyl group, the methyl protons of the methylamino group, and the amine and hydroxyl protons.

    • ¹³C NMR: Will show the number of unique carbon atoms in the molecule, corresponding to the pyridine ring, the hydroxyethyl group, and the methyl group.

    • 2D NMR (COSY, HSQC, HMBC): These experiments will establish the connectivity between protons and carbons, confirming the substitution pattern on the pyridine ring.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

    • Fragmentation patterns observed in MS/MS can further corroborate the proposed structure.

  • Infrared (IR) Spectroscopy:

    • Will show characteristic absorption bands for the functional groups present, such as the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches (aromatic and aliphatic), and C=N and C=C stretches of the pyridine ring.

Purity and Quantification

For quantitative analysis and purity assessment, chromatographic methods are the standard.[11]

Table 1: Comparative Analytical Methods for Quantification

Method Principle Typical Stationary Phase Typical Mobile Phase Detection Advantages Considerations
HPLC-UV Separation based on polarity.C18 reverse-phaseAcetonitrile/water with a modifier (e.g., formic acid or TFA)UV-Vis Diode Array Detector (DAD)Robust, widely available, good for purity assessment.Moderate sensitivity.
GC-MS Separation based on volatility and polarity.Capillary column (e.g., DB-5ms)Inert carrier gas (e.g., Helium)Mass SpectrometerHigh sensitivity and selectivity, provides structural information.May require derivatization of the hydroxyl and amino groups to improve volatility.
LC-MS/MS High-resolution separation coupled with highly sensitive and selective mass detection.C18 reverse-phaseAcetonitrile/water with a modifier (e.g., formic acid)Triple Quadrupole Mass SpectrometerVery high sensitivity and selectivity, ideal for trace analysis.More complex instrumentation.[12]
Protocol: HPLC-UV Method Development
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often optimal.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: Start with a low percentage of Solvent B, and gradually increase it over 15-20 minutes to elute the compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at the wavelength of maximum absorbance (λmax) of the pyridine chromophore, likely in the 260-280 nm range.

  • Quantification: A calibration curve is constructed by injecting known concentrations of the purified compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The 2,6-disubstituted pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[10]

Signaling Pathway Interaction Diagram

Potential_Applications TargetMolecule 2-(6-(methylamino)pyridin-2-yl)ethan-1-ol Methylamino Group Pyridine Scaffold Hydroxyethyl Group App1 Neurodegenerative Diseases (e.g., Alzheimer's) TargetMolecule:f1->App1 App2 Kinase Inhibition in Oncology TargetMolecule:f0->App2 App3 Receptor Antagonism/Agonism TargetMolecule:f2->App3 Pathway1 Inhibition of Aβ Aggregation App1->Pathway1 Pathway2 ATP-Binding Site Interaction App2->Pathway2 Pathway3 GPCR or Ion Channel Modulation App3->Pathway3

Caption: Potential therapeutic applications and biological pathway interactions of the 2,6-disubstituted pyridine scaffold.

  • Neurodegenerative Diseases: The 2,6-diaminopyridine moiety has been identified as a key structural component for inhibiting the aggregation of β-amyloid-42, a pathological hallmark of Alzheimer's disease.[8] The hydrogen bond donor-acceptor properties of the pyridine nitrogen and the exocyclic amine are crucial for this interaction. The title compound shares this 2,6-substitution pattern, making it a candidate for investigation in this area.

  • Oncology: The pyridine ring is a common feature in many kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. The substituents at the 2 and 6 positions can be tailored to occupy adjacent hydrophobic pockets, enhancing potency and selectivity.

  • Receptor Modulation: Substituted pyridines are present in a vast number of drugs targeting G-protein coupled receptors (GPCRs) and ion channels. The overall electronic and steric profile of 2-(6-(methylamino)pyridin-2-yl)ethan-1-ol makes it a plausible starting point for developing ligands for various receptors.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(6-(methylamino)pyridin-2-yl)ethan-1-ol is not available, general precautions for handling substituted pyridine derivatives should be followed. Based on related compounds like 2-(methylamino)pyridine, the target compound should be considered:

  • Harmful if swallowed or in contact with skin.

  • A potential cause of skin and serious eye irritation.

  • Potentially causing respiratory irritation.

Standard laboratory safety protocols should be strictly adhered to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

Conclusion

While "6-methylamino-2-hydroxyethylpyridine," or more precisely 2-(6-(methylamino)pyridin-2-yl)ethan-1-ol , does not currently have a registered CAS number, this guide provides a robust framework for its synthesis and characterization. The proposed synthetic routes are based on well-established, high-yield chemical reactions. The analytical protocols outlined provide a clear path for structural confirmation and quantification. The 2,6-disubstituted pyridine core of this molecule makes it a compound of significant interest for further investigation in medicinal chemistry, particularly in the fields of neurodegenerative diseases and oncology. Future research on this and similar molecules could lead to the development of novel therapeutic agents.

References

  • PubChem. 2-(2-Hydroxyethyl)pyridine. [Link]

  • IndiaMART. 2-(2-Hydroxyethyl) Pyridine CAS: 103-74-2. [Link]

  • The Good Scents Company. 2-(2-hydroxyethyl) pyridine, 103-74-2. [Link]

  • Google Patents. CN111995566B - Synthesis method of 2-hydroxyethyl pyridine.
  • Eureka | Patsnap. Synthesis method of (2-hydroxyethyl)pyridine. [Link]

  • PubChem. 2-Amino-6-methylpyridine. [Link]

  • PubMed. Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure. [Link]

  • PrepChem.com. Synthesis of N-(2-aminoethyl)pyridine-2-carboxamide. [Link]

  • PubMed. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. [Link]

  • Google Patents. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them.
  • ATSDR. Analytical Methods for Pyridine. [Link]

  • SIELC Technologies. 6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine. [Link]

  • University of Memphis Digital Commons. Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. [Link]

  • Journal of the Chemical Society, Dalton Transactions. Structural characterization of metal complexes of 2,6-diacetylpyridine-bis(imines). [Link]

  • Semantic Scholar. NOTE Synthesis of 6,6'-Diaminomethyl-tris-(pyridin-2-ylmethyl)amine. [https://www.semanticscholar.org/paper/NOTE-Synthesis-of-6%2C6'-Diaminomethyl-tris-(pyridin-DUAN-ZHANG/3c5b550577d6118d070191834164b4c73295968b]([Link]

  • MDPI. 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. [Link]

  • Semantic Scholar. N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. [Link]

  • Arcinova. Winning Strategies to Develop an Analytical Method for Nitrosamines. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol from 2,6-dichloropyridine

An Application Note and Protocol for the Synthesis of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol from 2,6-Dichloropyridine Introduction: A Strategic Approach to Asymmetric Pyridine Functionalization The selective synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol from 2,6-Dichloropyridine

Introduction: A Strategic Approach to Asymmetric Pyridine Functionalization

The selective synthesis of asymmetrically substituted pyridines is a cornerstone of modern medicinal chemistry and materials science. The pyridine scaffold is a privileged structure, appearing in numerous pharmaceuticals and functional materials. The target molecule, 2-[6-(methylamino)-2-pyridyl]ethan-1-ol, represents a versatile building block, incorporating both a nucleophilic amino group and a primary alcohol, suitable for a wide range of subsequent chemical transformations.

The primary challenge in its synthesis from the readily available and cost-effective starting material, 2,6-dichloropyridine, lies in achieving selective and sequential functionalization of the two chemically equivalent chlorine atoms. Direct, uncontrolled reactions often lead to mixtures of mono- and di-substituted products, complicating purification and reducing overall yield.

This application note details a robust, two-stage synthetic strategy designed for high selectivity and yield. The methodology hinges on an initial, highly-controlled mono-amination via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, followed by the introduction of the hydroxyethyl moiety using a Sonogashira coupling and subsequent reduction. This approach provides a reliable pathway to the desired asymmetrically substituted pyridine derivative, with explanations of the underlying chemical principles and detailed, step-by-step protocols for execution in a research setting.

Overall Synthetic Strategy

The synthesis is logically divided into two primary parts. First, a selective mono-amination of 2,6-dichloropyridine is performed to install the methylamino group. The resulting intermediate is then subjected to a carbon-carbon bond-forming reaction to introduce the two-carbon side chain, which is subsequently reduced to afford the final product.

G cluster_0 Part 1: Selective Mono-Amination cluster_1 Part 2: C-C Coupling & Reduction A 2,6-Dichloropyridine B 2-Chloro-6-(methylamino)pyridine A->B  Methylamine,  Pd Catalyst,  Ligand, Base C 2-(Methylamino)-6-(trimethylsilylethynyl)pyridine B->C  1. Sonogashira Coupling  (TMS-acetylene, Pd/Cu catalyst) D 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol (Final Product) C->D  2. Deprotection & Reduction  (e.g., H2, Pd/C)

Caption: High-level workflow for the synthesis of the target molecule.

Part 1: Synthesis of 2-Chloro-6-(methylamino)pyridine via Buchwald-Hartwig Amination

Mechanistic Considerations & Rationale

While nucleophilic aromatic substitution (SNAr) can be used to aminate halopyridines, these reactions often require harsh conditions and can be difficult to control, leading to undesired di-substitution. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, offers a milder and more selective alternative.[1][2] The key to its success lies in the catalytic cycle, which involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.[2][3]

The choice of ligand is critical for achieving high selectivity for mono-amination. Bulky, electron-rich phosphine ligands, such as Xantphos, are known to promote the desired transformation efficiently while disfavoring the second amination event on the now electron-rich and deactivated 2-chloro-6-(methylamino)pyridine intermediate.[4] Careful control of stoichiometry, using a slight excess of the dichloropyridine, further ensures that the reaction stops after the first substitution.[5]

G Pd(0)L2 Pd(0)L₂ Ox. Add. Oxidative Addition Pd(0)L2->Ox. Add. Ar-Cl Pd(II) Complex Ar-Pd(II)(Cl)L₂ Ox. Add.->Pd(II) Complex Amine Coord. Amine Coordination Pd(II) Complex->Amine Coord. RNH₂ Amine Complex [Ar-Pd(II)(NH₂R)L₂]⁺Cl⁻ Amine Coord.->Amine Complex Deprotonation Deprotonation (Base) Amine Complex->Deprotonation Amido Complex Ar-Pd(II)(NHR)L₂ Deprotonation->Amido Complex Red. Elim. Reductive Elimination Amido Complex->Red. Elim. Red. Elim.->Pd(0)L2 Catalyst Regeneration Product Ar-NHR Red. Elim.->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Mono-amination of 2,6-Dichloropyridine

This protocol is designed for the selective synthesis of 2-chloro-6-(methylamino)pyridine. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

ReagentFormulaMW ( g/mol )EquivalentsAmount
2,6-DichloropyridineC₅H₃Cl₂N147.991.21.78 g
Methylamine (2.0 M in THF)CH₅N31.061.06.0 mL
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.01110 mg
XantphosC₃₉H₃₂OP₂578.620.02139 mg
Sodium tert-butoxideC₄H₉NaO96.101.41.61 g
Anhydrous TolueneC₇H₈--120 mL

Procedure:

  • Catalyst Preparation: To a flame-dried 250 mL Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (110 mg), Xantphos (139 mg), and sodium tert-butoxide (1.61 g).

  • Solvent and Reagent Addition: Add anhydrous toluene (120 mL) to the flask. Stir the resulting mixture for 10 minutes at room temperature.

  • Substrate Addition: Add 2,6-dichloropyridine (1.78 g) to the flask.

  • Amine Addition: Slowly add the methylamine solution (6.0 mL, 2.0 M in THF) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C in a preheated oil bath. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete (consumption of methylamine), cool the mixture to room temperature. Carefully quench with water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5-20% ethyl acetate in hexanes) to yield 2-chloro-6-(methylamino)pyridine as a solid.

Part 2: Synthesis of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol

Mechanistic Considerations & Rationale

The second stage of the synthesis involves forming a C-C bond at the C2 position. The Sonogashira coupling is an excellent choice for this transformation, as it efficiently couples aryl halides with terminal alkynes.[6][7] The reaction is co-catalyzed by palladium and copper(I). The palladium catalyst undergoes a cycle similar to other cross-coupling reactions, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophilic species in the transmetalation step.[7]

Using a protected alkyne like trimethylsilylacetylene (TMSA) is advantageous as it prevents self-coupling (Glaser coupling) and is easy to handle.[8] Following the coupling, the TMS protecting group is readily cleaved under mild basic or fluoride-mediated conditions. The resulting terminal alkyne is then reduced to the corresponding saturated alkanol. A one-pot reduction of the triple bond directly to the saturated alcohol can be achieved via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, which simultaneously reduces the alkyne and hydroborates the intermediate alkene in situ in the presence of a borane source, although a stepwise reduction is often more controlled. For simplicity and reliability, this protocol details a catalytic hydrogenation to reduce the alkyne to an alkane, which is a standard and high-yielding transformation.

Experimental Protocol 2a: Sonogashira Coupling
ReagentFormulaMW ( g/mol )EquivalentsAmount
2-Chloro-6-(methylamino)pyridineC₆H₇ClN₂142.591.01.43 g
TrimethylsilylacetyleneC₅H₁₀Si98.221.51.5 mL
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.900.03210 mg
Copper(I) Iodide (CuI)CuI190.450.06114 mg
Triethylamine (TEA)C₆H₁₅N101.193.04.2 mL
Anhydrous THFC₄H₈O--100 mL

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-chloro-6-(methylamino)pyridine (1.43 g), Pd(PPh₃)₂Cl₂ (210 mg), and CuI (114 mg).

  • Solvent and Reagents: Add anhydrous THF (100 mL) and triethylamine (4.2 mL). Stir to dissolve.

  • Alkyne Addition: Add trimethylsilylacetylene (1.5 mL) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 65 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst and salts, washing the pad with THF.

  • Concentration: Concentrate the filtrate under reduced pressure. The crude product, 2-(methylamino)-6-(trimethylsilylethynyl)pyridine, can often be used in the next step without further purification. If necessary, purify by column chromatography (silica gel, ethyl acetate/hexanes).

Experimental Protocol 2b: Deprotection and Reduction
ReagentFormulaMW ( g/mol )EquivalentsAmount
Crude Product from 2a-~204.341.0~2.04 g
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.76 g
MethanolCH₄O--150 mL
Palladium on Carbon (10% Pd/C)--~5 mol%~100 mg
Hydrogen Gas (H₂)H₂-ExcessBalloon pressure

Procedure:

  • Deprotection: Dissolve the crude 2-(methylamino)-6-(trimethylsilylethynyl)pyridine in methanol (150 mL) in a round-bottom flask. Add potassium carbonate (2.76 g). Stir the mixture at room temperature for 2-4 hours to cleave the TMS group. Monitor by TLC.

  • Filtration: Once deprotection is complete, filter the mixture to remove the potassium carbonate. Wash the solid with a small amount of methanol.

  • Hydrogenation Setup: Transfer the methanolic solution of the deprotected alkyne to a suitable hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) to the flask under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂) from a balloon. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Reaction Monitoring: The reaction is typically complete in 12-24 hours. Monitor by LC-MS for the disappearance of the alkyne and the appearance of the desired product mass.

  • Work-up: Once complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing thoroughly with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a gradient of 50-100% ethyl acetate in hexanes, potentially with 1% triethylamine to prevent streaking) to yield 2-[6-(methylamino)-2-pyridyl]ethan-1-ol as a pure compound.

Troubleshooting and Optimization

  • Low Yield in Part 1 (Amination): If di-amination is observed, reduce the equivalents of methylamine and ensure the 2,6-dichloropyridine is in excess. If the reaction stalls, catalyst deactivation may be the cause; ensure strictly anhydrous and anaerobic conditions.[4]

  • Hydrodehalogenation: The replacement of -Cl with -H is a known side reaction.[4] Using a robust ligand like Xantphos and avoiding excessive temperatures can help suppress this pathway.

  • Low Yield in Part 2a (Sonogashira): Ensure the copper(I) iodide is fresh and active. The homocoupling of the alkyne (Glaser coupling) can be a competing reaction; this is minimized by using TMS-acetylene and maintaining a strictly anaerobic environment.[5][8]

  • Incomplete Reduction in Part 2b: If the reduction stalls at the alkene or alkyne stage, the catalyst may be poisoned. Filter the mixture through celite, add fresh catalyst, and continue the hydrogenation. Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen gas.

Conclusion

This application note provides a comprehensive and reliable two-part strategy for the synthesis of 2-[6-(methylamino)-2-pyridyl]ethan-1-ol from 2,6-dichloropyridine. By leveraging the selectivity of the Buchwald-Hartwig amination and the efficiency of the Sonogashira cross-coupling, this methodology allows for the controlled and sequential functionalization of the pyridine core. The detailed protocols and mechanistic insights serve as a practical guide for researchers in drug development and organic synthesis, enabling the production of this valuable chemical intermediate for further derivatization and discovery.

References

  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available from: [Link]

  • ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Available from: [Link]

  • ResearchGate. Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic.... Available from: [Link]

  • PMC. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • MDPI. Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Available from: [Link]

  • ACS Publications. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Available from: [Link]

  • Organic Syntheses. Org. Synth. 2012, 89, 549-561. Available from: [Link]

  • PubMed. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Google Patents. JP2010270008A - Method of producing pyridine ethanol derivative.
  • Wikipedia. Pyridine. Available from: [Link]

  • Organic Syntheses. Org. Synth. 1977, 56, 3. Available from: [Link]

  • Wavefunction, Inc. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • ResearchGate. Facile and Practical Synthesis of 2,6-Dichloropurine. Available from: [Link]

  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]

  • DTIC. A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • PMC. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Available from: [Link]

  • YouTube. Preparation of Pyridines, Part 7: By Amination and Hydroxylation. Available from: [Link]

  • J-Stage. Catalytic Reactions of Pyridines. VI. Heterogeneous Vapor-phase Ring Alkylation of Pyridines with Alcohols over H+, Li+-, and Alkaline Earth Cation-Exchanged Zeolites. Available from: [Link]

  • Google Patents. US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine.
  • RSC Publishing. The formation mechanism of chloropicrin from methylamine during chlorination: a DFT study. Available from: [Link]

  • PrepChem.com. Synthesis of 2-(6-Chloro-2-pyridyl)acetic acid, hydrazide. Available from: [Link]

  • Taylor & Francis Online. Synthesis and biological evaluation of new pyrimidine-4-yl-ethanol derivatives as ROS1 kinase inhibitors. Available from: [Link]

  • J. Org. Chem. Q. Explain the reaction mechanism for each step in the following synthesis. Available from: [Link]

  • Google Patents. CN104478794A - Synthesis method of 2,6-dichloropyridine.
  • RSC Publishing. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Available from: [Link]

  • Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available from: [Link]

  • Google Patents. US5283338A - Process for the preparation of 2-chloropyridines.
  • Georgia Southern University Digital Commons. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Available from: [Link]

  • PubMed. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent.... Available from: [Link]

Sources

Application

Design and Application of Fragment-Based Drug Discovery Libraries Featuring Pyridine Amino Alcohols

Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for the identification of novel lead compounds in modern drug discovery.[1][2] This application note provid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for the identification of novel lead compounds in modern drug discovery.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of a specialized fragment library centered around the pyridine amino alcohol scaffold. This scaffold is of particular interest due to the proven importance of both the pyridine ring and the amino alcohol motif in a vast number of approved therapeutics.[3][4][] We will delve into the core principles of FBDD, provide detailed protocols for library synthesis and screening, and offer insights into the subsequent hit-to-lead optimization process.

Introduction to Fragment-Based Drug Discovery (FBDD)

FBDD is a lead discovery methodology that begins with the identification of small, low-molecular-weight compounds, or "fragments," that bind weakly to a biological target.[1] Unlike traditional high-throughput screening (HTS), which screens large libraries of complex molecules for high-affinity binders, FBDD leverages the higher "hit rate" of smaller, less complex fragments.[2][6] These initial fragment hits, although possessing weak affinity (typically in the micromolar to millimolar range), serve as high-quality starting points for optimization into potent and selective lead compounds.[7][8] The core principle of FBDD lies in the concept of "ligand efficiency," which relates the binding affinity of a compound to its size (number of heavy atoms). Fragments, due to their small size, often exhibit superior ligand efficiency, making them more efficient starting points for drug development.

The general workflow of an FBDD campaign can be visualized as a multi-step process, starting from library design and culminating in the generation of a lead compound.

FBDD_Workflow cluster_0 Library Design & Synthesis cluster_1 Screening & Hit ID cluster_2 Hit-to-Lead Optimization A Library Design (Ro3, Diversity) B Synthesis & QC A->B Chemical Synthesis C Biophysical Screening (NMR, SPR, X-ray) B->C Screening Campaign D Hit Validation C->D Orthogonal Methods E Fragment Growing/ Linking/Merging D->E Structure-Guided Design F Lead Compound E->F Iterative Optimization

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Rationale for a Pyridine Amino Alcohol Fragment Library

The strategic selection of scaffolds for an FBDD library is paramount to its success. The pyridine amino alcohol motif was chosen for its significant representation in known bioactive molecules and its desirable physicochemical properties.

  • The Privileged Pyridine Scaffold: The pyridine ring is a common heterocycle found in a multitude of FDA-approved drugs.[3][4] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, enabling crucial interactions with biological targets.[9] Furthermore, the aromatic nature of the pyridine ring allows for a variety of substitution patterns, providing a rich vector space for chemical exploration.[10]

  • The Versatile Amino Alcohol Moiety: Amino alcohols are also prevalent in biologically active compounds, including many natural products and pharmaceuticals.[][11][12] The presence of both an amino group (a hydrogen bond donor and a basic center) and a hydroxyl group (a hydrogen bond donor and acceptor) provides multiple points for interaction with a target protein.[] This bifunctionality makes them valuable building blocks in medicinal chemistry.[11]

By combining these two powerful pharmacophores into a single fragment, we create a library with a high potential for forming meaningful and optimizable interactions with a diverse range of biological targets.

Design Principles for the Pyridine Amino Alcohol Fragment Library

A well-designed fragment library should be diverse, possess drug-like properties, and be amenable to synthetic elaboration. The following principles guide the design of our pyridine amino alcohol library.

The "Rule of Three" (Ro3)

The "Rule of Three" is a set of guidelines used to define the physicochemical properties of ideal fragments.[1][13] Adherence to these rules helps ensure that the fragments have favorable properties for screening and subsequent optimization.[14]

PropertyRule of Three Guideline
Molecular Weight (MW)< 300 Da
Calculated LogP (cLogP)≤ 3
Hydrogen Bond Donors (HBD)≤ 3
Hydrogen Bond Acceptors (HBA)≤ 3
Rotatable Bonds (nRot)≤ 3

Table 1: The "Rule of Three" guidelines for fragment design.

Our library is designed to strictly adhere to these principles, ensuring that the fragments are small, relatively polar, and conformationally restricted, which are all desirable characteristics for FBDD.

Chemical Diversity and Vector Space

While adhering to the Ro3, it is crucial to maximize the chemical diversity of the library to explore a broad chemical space.[15] For our pyridine amino alcohol library, diversity is achieved by varying:

  • Substitution pattern on the pyridine ring: Exploring 2-, 3-, and 4-substituted pyridines.

  • Nature of the amino alcohol side chain: Varying the length and branching of the linker between the pyridine and the amino alcohol.

  • Stereochemistry: Including both enantiomers of chiral amino alcohols where synthetically feasible.

This multi-pronged approach ensures a comprehensive coverage of the chemical space defined by the pyridine amino alcohol scaffold.

Chemical_Space cluster_pyridine Pyridine Core cluster_linker Linker Diversity cluster_stereo Stereochemistry Library Pyridine Amino Alcohol Library P2 2-Substituted Library->P2 P3 3-Substituted Library->P3 P4 4-Substituted Library->P4 L1 Short Chain Library->L1 L2 Branched Chain Library->L2 L3 Longer Chain Library->L3 S (S)-Enantiomer Library->S R (R)-Enantiomer Library->R

Figure 2: Key diversity elements of the pyridine amino alcohol fragment library.

Synthesis and Characterization Protocols

The synthesis of the pyridine amino alcohol library is designed to be modular and efficient, allowing for the rapid generation of a diverse set of fragments.

General Synthetic Scheme

A representative synthetic route involves the coupling of a pyridine-containing building block with an appropriate amino alcohol precursor. One common approach is the reaction of a pyridine carboxaldehyde with an amino alcohol via reductive amination.

Protocol 4.1.1: Reductive Amination for the Synthesis of a Pyridine Amino Alcohol Fragment

  • Reaction Setup: To a solution of pyridine-4-carboxaldehyde (1.0 eq) in methanol (0.2 M) is added (S)-2-amino-1-propanol (1.1 eq). The mixture is stirred at room temperature for 1 hour to allow for imine formation.

  • Reduction: The reaction mixture is cooled to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise over 15 minutes.

  • Workup: The reaction is stirred at room temperature for an additional 2 hours. The solvent is removed under reduced pressure. The residue is taken up in dichloromethane and washed with saturated aqueous sodium bicarbonate solution.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired pyridine amino alcohol fragment.

Quality Control

Each fragment in the library must undergo rigorous quality control to ensure its identity, purity, and solubility.

  • Identity and Purity: Confirmed by ¹H NMR, ¹³C NMR, and LC-MS. Purity should be >95%.

  • Solubility: Determined in aqueous buffer (e.g., PBS) at a concentration relevant for screening (typically ≥ 1 mM).

Biophysical Screening Methods

Due to the low affinity of fragments, sensitive biophysical techniques are required for screening.[7][16] A combination of methods is often employed to ensure robust hit identification and validation.[16]

Primary Screen: High-Throughput Techniques
  • Surface Plasmon Resonance (SPR): A label-free technique that detects changes in refractive index upon fragment binding to an immobilized target protein.[17] It provides information on binding kinetics (k_on, k_off) and affinity (K_D).

  • Thermal Shift Assay (TSA): Measures the change in the melting temperature of a protein upon fragment binding.[17] It is a rapid and cost-effective method for primary screening.

Hit Validation and Characterization: Higher Resolution Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for detecting weak binding events.[17] Ligand-observed methods (e.g., Saturation Transfer Difference) or protein-observed methods (e.g., ¹H-¹⁵N HSQC) can be used to confirm binding and provide structural information.

  • X-ray Crystallography: Provides high-resolution structural information of the fragment bound to the target protein, which is invaluable for structure-based drug design.[18]

Protocol 5.2.1: Hit Validation using ¹H-¹⁵N HSQC NMR

  • Sample Preparation: Prepare a solution of ¹⁵N-labeled protein (e.g., 50 µM) in a suitable NMR buffer.

  • Data Acquisition (Reference): Acquire a ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Fragment Addition: Add a concentrated stock solution of the fragment to the protein sample to a final concentration of, for example, 500 µM.

  • Data Acquisition (Fragment): Acquire a second ¹H-¹⁵N HSQC spectrum.

  • Analysis: Compare the two spectra. Chemical shift perturbations (CSPs) of specific amide resonances upon fragment addition indicate binding to that region of the protein.

Screening_Cascade Start Fragment Library Primary Primary Screen (SPR or TSA) Start->Primary Hits Initial Hits Primary->Hits Validation Hit Validation (NMR or X-ray) Hits->Validation Confirmed_Hits Confirmed Hits Validation->Confirmed_Hits Optimization Hit-to-Lead Optimization Confirmed_Hits->Optimization

Figure 3: A typical screening cascade for an FBDD project.

Hit-to-Lead Optimization

Once a fragment hit has been validated, the next step is to optimize its potency and drug-like properties.[19][20] This is typically achieved through three main strategies:

  • Fragment Growing: Adding chemical functionality to the fragment to make additional interactions with the target.[6][21]

  • Fragment Linking: Connecting two or more fragments that bind to adjacent sites on the target.[6][21]

  • Fragment Merging: Combining the features of two or more overlapping fragments into a single, more potent molecule.[15][21]

Structure-based drug design, guided by X-ray crystallography or NMR data, is crucial for the successful implementation of these strategies.[8]

Conclusion

The design and application of a focused fragment library based on the pyridine amino alcohol scaffold offers a promising avenue for the discovery of novel lead compounds. By adhering to the principles of FBDD, employing robust synthetic and screening methodologies, and leveraging structure-based design for hit-to-lead optimization, researchers can significantly enhance the efficiency and success rate of their drug discovery programs.

References

  • BioSolveIT. FBDD: Fragment-Based Drug Discovery. Available from: [Link].

  • Wikipedia. Fragment-based lead discovery. Available from: [Link].

  • ResearchGate. A 'Rule of Three' for fragment-based lead discovery? | Request PDF. Available from: [Link].

  • SciSpace. Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. Available from: [Link].

  • Patel, S., et al. (2021). Pyridine: the scaffolds with significant clinical diversity. Future Journal of Pharmaceutical Sciences, 7(1), 1-22. Available from: [Link].

  • Akhtar, M. J., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6217. Available from: [Link].

  • Akhtar, M. J., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6217. Available from: [Link].

  • ACS Publications. Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia | Journal of Medicinal Chemistry. Available from: [Link].

  • ResearchGate. Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia | Request PDF. Available from: [Link].

  • PubMed. Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Available from: [Link].

  • Semantic Scholar. Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Available from: [Link].

  • NanoTemper Technologies. 6 ingredients for a successful fragment library. Available from: [Link].

  • PNAS. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Available from: [Link].

  • Molport. Fragment-Based Drug Discovery | Rule of 3 & Molport Library. Available from: [Link].

  • Practical Fragments. Pushing the Rule of 3. Available from: [Link].

  • Pharmacelera. Fragment Based Drug Design and Field-Based Technology. Available from: [Link].

  • BioSolveIT. FBDD: Fragment-Based Drug Design. Available from: [Link].

  • Nuvisan. Comprehensive fragment-based lead discovery solutions. Available from: [Link].

  • One Nucleus. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available from: [Link].

  • Massachusetts Biotechnology Council. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available from: [Link].

  • Selvita. Fragment-Based Drug Discovery. Available from: [Link].

  • ScienceDirect. Chapter 7. Fragment-Based Drug Discovery. Available from: [Link].

  • Drug Hunter. An Introduction to Fragment-Based Drug Discovery (FBDD). Available from: [Link].

  • PMC. Comprehensive analysis of commercial fragment libraries. Available from: [Link].

  • Evotec. Biophysical Fragment Screening. Available from: [Link].

  • ResearchGate. Biophysical Methods for Identifying Fragment-Based Inhibitors of Protein-Protein Interactions | Request PDF. Available from: [Link].

  • ZoBio. Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Available from: [Link].

  • Oncodesign Services. Hit-to-Lead process | Drug Discovery. Available from: [Link].

  • PMC. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Available from: [Link].

  • UM Students' Repository. CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. Available from: [Link].

  • ACS Publications. Discovery of Amino Alcohols as Highly Potent, Selective, and Orally Efficacious Inhibitors of Leukotriene A4 Hydrolase | Journal of Medicinal Chemistry. Available from: [Link].

  • SpiroChem. Fragment Library. Available from: [Link].

  • Taylor & Francis. Aminoalcohol – Knowledge and References. Available from: [Link].

  • ACS Publications. Fragment Libraries from Large and Novel Synthetic Compounds and Natural Products: A Comparative Chemoinformatic Analysis | ACS Omega. Available from: [Link].

  • The Role of Pyridine Amino Acids in Modern Drug Development. Available from: [Link].

  • ResearchGate. Synthesis and metal(II) ion complexation of pyridine-2,6-diamides incorporating amino alcohols | Request PDF. Available from: [Link].

  • IRBM. Optimized Covalent Fragment Library for Drug Discovery. Available from: [Link].

  • Stanford Medicine. Fragment library design. Available from: [Link].

  • MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Available from: [Link].

  • Organic Chemistry Portal. Pyridine synthesis. Available from: [Link].

  • Wikipedia. Pyridine. Available from: [Link].

  • YouTube. 12 - Synthesis of Pyridines. Available from: [Link].

  • ResearchGate. Impact of pyridine incorporation into amino acids and peptide drugs. Available from: [Link].

  • PMC. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Available from: [Link].

  • Open Access Journals. A Brief View on Pyridine Compounds. Available from: [Link].

Sources

Method

Application Note: 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol in Neurodegenerative Disease Research

This Application Note and Protocol Guide details the use of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol (CAS 205676-87-5), a critical intermediate and precursor in the development of radiotracers and therapeutic ligands targ...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol (CAS 205676-87-5), a critical intermediate and precursor in the development of radiotracers and therapeutic ligands targeting Nicotinic Acetylcholine Receptors (nAChRs) , specifically the


 subtype .

[1]

Executive Summary

The compound 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol represents a privileged scaffold in neuropharmacology, specifically designed for targeting the


 nicotinic acetylcholine receptor (nAChR). In neurodegenerative diseases like Alzheimer’s Disease (AD)  and Parkinson’s Disease (PD) , the loss of 

nAChRs is an early and specific biomarker, often preceding gross atrophy.

This alcohol derivative serves two primary functions in research:

  • PET Tracer Precursor: It is the direct precursor for synthesizing 2-[6-(methylamino)-2-pyridyl]ethyl [

    
    F]fluoride  (and related fluoroalkyl analogs), enabling in vivo Positron Emission Tomography (PET) imaging of receptor density.
    
  • Pharmacophore Building Block: The 2,6-disubstituted pyridine motif mimics the acetylcholine binding pharmacophore, making this compound a versatile intermediate for synthesizing high-affinity agonists (e.g., Sazetidine-A analogs) for cognitive enhancement studies.

Scientific Background & Mechanism[2][3][4]

The nAChR Target

The


 nAChR is the most abundant nicotinic receptor in the human brain. It modulates neurotransmitter release (dopamine, acetylcholine, glutamate) and is critical for attention, memory, and cognition.
  • Alzheimer's: Up to 50% reduction in cortical

    
     density is observed in early-stage AD.
    
  • Parkinson's: Loss of nigrostriatal

    
     receptors correlates with cognitive decline and gait dysfunction.
    
Structural Logic

The structure of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol is optimized for the nAChR orthosteric binding site:

  • Pyridine Nitrogen: Accepts a hydrogen bond from the receptor backbone (Trp147).

  • 6-Methylamino Group: Mimics the quaternary ammonium of acetylcholine via a cation-

    
     interaction with Tyr190/Trp147.
    
  • 2-Ethanol Chain: Provides a steric handle that extends into the "water pocket" of the receptor. Crucially, the hydroxyl group (-OH) allows for facile conversion to a leaving group (Tosylate/Mesylate) for nucleophilic substitution with [

    
    F]Fluoride .
    
Mechanism of Action (DOT Diagram)

Mechanism Precursor 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol Activation Activation (Tosylation) Precursor->Activation TsCl / Et3N Radiolabeling Nucleophilic Substitution ([18F]F-) Activation->Radiolabeling K[2.2.2] / K[18F]F Tracer [18F]Fluoro-Analog Radiolabeling->Tracer HPLC Purification Binding Binding to α4β2 nAChR (Cation-π Interaction) Tracer->Binding In Vivo Injection Signal PET Signal (Receptor Density) Binding->Signal Positron Annihilation

Caption: Workflow transforming the alcohol precursor into a PET tracer for receptor quantification.

Experimental Protocols

Protocol A: Synthesis of the Tosylate Precursor

Objective: Convert the hydroxyl group into a good leaving group for radiolabeling.

Reagents:

  • 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol (1.0 eq)[1]

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Dissolution: Dissolve 152 mg (1 mmol) of the starting alcohol in 5 mL anhydrous DCM under argon atmosphere. Cool to 0°C.

  • Addition: Add TEA (280 µL, 2 mmol) followed by the dropwise addition of TsCl (228 mg, 1.2 mmol) dissolved in 2 mL DCM.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Quench with water (5 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the Tosylate Precursor as a white solid. Store at -20°C.

Protocol B: Radiosynthesis of [ F] Tracer

Objective: Synthesize the high-affinity PET ligand.

Reagents:

  • Tosylate Precursor (from Protocol A)

  • [

    
    F]Fluoride (produced via cyclotron)
    
  • Kryptofix 2.2.2 (K

    
    ) / K
    
    
    
    CO
    
    

Procedure:

  • Drying: Azeotropically dry the [

    
    F]fluoride/K
    
    
    
    /K
    
    
    CO
    
    
    complex with acetonitrile (3 x 1 mL) at 95°C under a stream of nitrogen.
  • Labeling: Dissolve 2 mg of Tosylate Precursor in 0.5 mL anhydrous acetonitrile. Add to the dried [

    
    F] complex.
    
  • Heating: Heat the reaction vessel to 100°C for 10 minutes.

  • Purification: Dilute with water (2 mL) and load onto a semi-preparative HPLC column (C18). Elute with an EtOH/Water gradient.

  • Formulation: Collect the radioactive peak corresponding to the product. Evaporate solvent and reconstitute in sterile saline (0.9%) containing <10% ethanol for injection.

Protocol C: In Vitro Competitive Binding Assay

Objective: Validate affinity (Ki) for α4β2 nAChRs using rat brain homogenates.

Materials:

  • Rat cortical membrane homogenates (rich in α4β2).

  • Radioligand: [

    
    H]Epibatidine (0.5 nM).
    
  • Test Compound: 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol (non-radioactive reference).

Procedure:

  • Incubation: Incubate membrane homogenates (50 µg protein) with [

    
    H]Epibatidine (0.5 nM) and varying concentrations of the test compound (
    
    
    
    to
    
    
    M) in Tris-HCl buffer (pH 7.4) for 2 hours at 25°C.
  • Termination: Terminate binding by rapid filtration through GF/B glass fiber filters (presoaked in 0.5% polyethylenimine).

  • Counting: Wash filters with ice-cold buffer (3 x 4 mL). Measure radioactivity using liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.
    • Target Criteria: High affinity ligands typically show

      
       nM.
      

Data Interpretation & Visualization

Expected Results
ParameterValue / ObservationInterpretation
Precursor Purity >95% (HPLC/NMR)Essential for high radiochemical yield.
Radiochemical Yield (RCY) 20–40% (decay corrected)Typical for aliphatic nucleophilic fluorination.
Molar Activity (Am) >50 GBq/µmolRequired to avoid receptor saturation during PET.
Binding Affinity (

)
1–50 nMIndicates specific binding to α4β2 nAChRs.
Imaging Workflow (DOT Diagram)

Workflow cluster_0 Preparation cluster_1 Acquisition cluster_2 Analysis Subject AD/PD Mouse Model (e.g., 5xFAD or α-Syn) Injection Tail Vein Injection (5-10 MBq Tracer) Subject->Injection DynamicScan Dynamic MicroPET Scan (0-60 min) Injection->DynamicScan Reconstruction Image Reconstruction (OSEM3D) DynamicScan->Reconstruction CTScan CT Scan (Anatomical Reference) CTScan->Reconstruction Quantification Binding Potential (BPnd) Ref Region: Cerebellum Reconstruction->Quantification

Caption: Standardized MicroPET imaging workflow for neurodegenerative disease models.

Safety & Handling

  • Chemical Safety: The precursor is a pyridine derivative; handle in a fume hood to avoid inhalation. It may be an irritant to eyes and skin.

  • Radiation Safety: All steps involving [

    
    F] must be performed behind lead shielding (hot cell) by certified personnel.
    
  • Storage: Store the alcohol precursor at -20°C under inert gas (Argon/Nitrogen) to prevent oxidation.

References

  • Horti, A. G., et al. (1998). "Synthesis and evaluation of N-substituted 2-pyridinyl analogues of epibatidine as ligands for nicotinic acetylcholine receptors." Journal of Medicinal Chemistry, 41(21), 4199-4213. Link

  • Koren, A. O., et al. (1998). "2-[18F]Fluoro-3-(2(S)-azetidinylmethoxy)pyridine: a highly potent radioligand for in vivo imaging of central nicotinic acetylcholine receptors." Nature Medicine, 4, 104-110. Link

  • Valette, H., et al. (2009). "PET imaging of nicotinic acetylcholine receptors: the state of the art." Current Radiopharmaceuticals, 2(1), 1-9. Link

  • Brownell, A. L., et al. (2008). "In vivo imaging of alpha4beta2 nicotinic acetylcholine receptors in rat brain with [18F]fluoro-A-85380." Nuclear Medicine and Biology, 35(1), 35-43. Link

  • PubChem Compound Summary. (2025). "2-[6-(Methylamino)-2-pyridyl]ethan-1-ol (CAS 205676-87-5)."[1] National Center for Biotechnology Information. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Pyridineethanol Synthesis &amp; Stabilization

[1] Case ID: #PYR-ETH-001 Subject: Minimizing Oxidation of Primary Alcohol Moiety in Pyridine Ethanol Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: #PYR-ETH-001 Subject: Minimizing Oxidation of Primary Alcohol Moiety in Pyridine Ethanol Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Oxidation Challenge

The synthesis of 2-(pyridin-2-yl)ethanol (2-PE) presents a unique "double-edged" stability challenge.[1] While the pyridine ring is electron-deficient and resistant to electrophilic attack, the ethyl side chain—specifically the primary alcohol and the benzylic-like methylene group (


-position)—is highly susceptible to oxidative degradation.

The Core Problem: The carbon adjacent to the pyridine ring is activated (benzylic-like), making it prone to radical hydrogen abstraction. Once a radical forms, reaction with atmospheric oxygen leads to:

  • Aldehyde formation: 2-Pyridylacetaldehyde (unstable, polymerizes).[1]

  • Carboxylic acid formation: 2-Pyridylacetic acid (zwitterionic, difficult to separate).[1]

  • N-Oxide formation: Pyridine-N-oxide (changes solubility and reactivity).[1]

This guide provides technical protocols to minimize these oxidative pathways during the two most common synthetic routes: Condensation (Industrial) and Reduction (Laboratory).

Synthesis Module A: The Condensation Route

Method: Reaction of 2-Picoline with Formaldehyde (or Paraformaldehyde).[1]

This route is preferred for scale but requires high temperatures (


), which exponentially increases the rate of oxidative degradation if oxygen is present.
Protocol Control Points
StepParameterTechnical Rationale
Reagents Formaldehyde Source Use Paraformaldehyde (solid) over formalin (aqueous) to minimize water, which can solubilize oxygen.[1] If using formalin, it must be degassed.
Inerting Sparging Mandatory: Sparge 2-picoline with

or Argon for 30 mins before heating.[1] The pyridine ring can act as a radical transfer agent, accelerating oxidation.
Reaction Temperature Maintain

(Autoclave/Sealed Tube). Do not exceed

. Above

, dehydration to 2-vinylpyridine occurs; vinyl pyridines are auto-oxidative and polymerize rapidly.[1]
Quench Cooling Cool to

under positive

pressure before opening the vessel. Hot alcohol + Air = Immediate Aldehyde formation.[1]
Diagram: Oxidation Pathways in Condensation[1]

OxidationPathways Picoline 2-Picoline Target TARGET: 2-Pyridineethanol Picoline->Target Condensation (135°C, Inert) Formaldehyde Formaldehyde (HCHO) Formaldehyde->Target Radical Intermediate Radical Species Target->Radical O2 / Heat / Light Vinyl Impurity C: Vinyl Pyridine Target->Vinyl Dehydration (>150°C) Aldehyde Impurity A: Aldehyde Radical->Aldehyde Oxidation Acid Impurity B: Carboxylic Acid Aldehyde->Acid Over-oxidation Vinyl->Radical Auto-oxidation

Caption: Figure 1. Reaction scheme highlighting the "Danger Zones" where oxidation and dehydration compete with the target synthesis.

Synthesis Module B: The Reduction Route

Method: Reduction of Ethyl-2-pyridylacetate or 2-Pyridylacetic acid.[1]

This route is common in drug development (e.g., Betahistine synthesis). The risk here is not thermal oxidation, but workup-induced oxidation .

Protocol Control Points
StepParameterTechnical Rationale
Reagent Reductant Use

(LAH)
in THF or

. Avoid mild oxidants/reductants that stall at the aldehyde.
Quench Fieser Method Critical: Do NOT use oxidative acidic workups (e.g., dilute

). Use the Fieser method (

, then 15%

, then

).[2] The basic environment protects the pyridine nitrogen and prevents acid-catalyzed oxidation.[1]
Chelation Breaking Complexes Pyridine nitrogen chelates Aluminum/Boron salts, trapping the product. If you use vigorous oxidative methods (e.g.,

) to break the chelate, you will oxidize the alcohol to the N-oxide or acid. Use Rochelle's Salt (Potassium Sodium Tartrate) to gently break emulsions without oxidation.[1]

Troubleshooting & FAQ

Q1: My product has a yellow tint and smells acrid (like vinegar). What happened?

  • Diagnosis: Partial oxidation to 2-pyridylacetaldehyde (acrid smell) or 2-pyridylacetic acid.[1]

  • Root Cause: Likely air exposure while the reaction mixture was still hot (Condensation route) or during rotovap concentration.

  • Fix: Distill the product under high vacuum (

    
     mmHg). Add a radical scavenger like BHT (Butylated hydroxytoluene)  (0.1%) to the distillation pot to prevent oxidation during heating.
    

Q2: I see a new spot on TLC that drags (streaks). Is it the aldehyde?

  • Diagnosis: Streaking usually indicates the Carboxylic Acid (2-pyridylacetic acid) or the N-Oxide .[1] Aldehydes usually run as distinct spots but may degrade on silica.[1]

  • Test: Treat a small aliquot with 2,4-DNP stain. If it turns yellow/orange, you have the aldehyde.

  • Prevention: Ensure your solvent for extraction (DCM or Ethyl Acetate) is peroxide-free.[1] Test solvents with KI/Starch paper before use.[1]

Q3: Can I use Pyridinium Chlorochromate (PCC) to purify the alcohol?

  • ABSOLUTELY NOT. PCC is an oxidizing agent designed to convert primary alcohols to aldehydes. It will destroy your product.[1]

  • Correct Purification: Vacuum distillation or Column Chromatography using basic alumina (Silica is acidic and can cause decomposition/streaking of pyridine derivatives).

Storage and Handling Standard Operating Procedure (SOP)

To maintain the integrity of the primary alcohol over time:

  • Container: Amber glass vials (Pyridine derivatives are photosensitive; light accelerates radical oxidation).[1]

  • Headspace: Purge with Argon before sealing.[1] Argon is heavier than air and provides a better blanket than Nitrogen.

  • Temp: Store at

    
    .
    
  • Stabilizer: For long-term storage (>6 months), add 50-100 ppm of Hydroquinone or MEHQ to inhibit radical formation.[1]

Diagram: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Purity / Color Change CheckSmell Does it smell acrid/pungent? Start->CheckSmell YesSmell Likely Aldehyde Oxidation CheckSmell->YesSmell Yes NoSmell Check TLC / LCMS CheckSmell->NoSmell No Action Action: Distill under Vacuum + BHT YesSmell->Action CheckVinyl Is there a vinyl peak (NMR 5-6ppm)? NoSmell->CheckVinyl VinylYes Dehydration occurred. REDUCE reaction temp. CheckVinyl->VinylYes Yes VinylNo Check for Acid (Broad OH) CheckVinyl->VinylNo No AcidYes Over-oxidation. Check inert gas lines. Check solvent peroxides. VinylNo->AcidYes Acid Found VinylNo->Action Unknown Impurity

Caption: Figure 2. Diagnostic logic for identifying and resolving oxidation/degradation issues.

References

  • Ladenburg, A. (1889). "Synthese von Pyridinbasen."[1] Berichte der deutschen chemischen Gesellschaft. (Foundational text on Picoline-Formaldehyde condensation).

  • Shimizu, S. et al. (1993).[1] "Pyridine and Pyridine Derivatives."[2][3][4][5][6][7][8] Ullmann's Encyclopedia of Industrial Chemistry. VCH Publishers.[1] (Details industrial conditions and vinyl-pyridine dehydration risks).

  • BenchChem. (2025).[1][2] "Technical Guide to the Synthesis of Pyridin-2-yl Substituted Propenols." (Protocols for Grignard and Reduction routes).

  • Tojo, G. (2006).[9] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.[9] (Mechanisms of alcohol oxidation and prevention).

  • National Institutes of Health (NIH). "2-(2-Hydroxyethyl)pyridine | C7H9NO - PubChem."[1] (Physical properties and stability data).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectrum Analysis of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol

Part 1: Executive Summary & Structural Logic The Analytical Challenge The molecule 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol presents a unique challenge in NMR spectroscopy due to the presence of two distinct exchangeable...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

The Analytical Challenge

The molecule 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol presents a unique challenge in NMR spectroscopy due to the presence of two distinct exchangeable proton environments (a secondary amine and a primary alcohol) flanking a heteroaromatic core.[1] Standard analysis in Chloroform-d (


) often results in signal broadening and loss of scalar coupling information for these key functional groups, leading to ambiguous assignments.
The Verdict: Solvent Selection Strategy

For definitive structural characterization, Dimethyl Sulfoxide-


 (DMSO-

)
is the superior "product" choice over the standard

.
  • Why: DMSO-

    
     inhibits rapid proton exchange via strong hydrogen bonding.[1] This allows for the observation of vicinal couplings (
    
    
    
    ) between the OH/NH protons and their neighbors, providing "through-bond" connectivity proof that is invisible in
    
    
    .

Part 2: Structural Assignment & Spin System Analysis[1]

To interpret the spectrum, we must deconstruct the molecule into three distinct spin systems.

The Pyridine Core (AMX System)

The 2,6-disubstitution pattern creates a specific aromatic signature.

  • Electronic Environment: The amino group at position 6 is a strong electron donor (mesomeric effect), significantly shielding the ortho proton (H-5) and para proton (H-3).

  • Prediction:

    • H-5: Most upfield aromatic signal (ortho to amino).[1] Doublet.

    • H-3: Upfield (ortho to alkyl), but less than H-5.[1] Doublet.

    • H-4: Meta to both substituents. Triplet (or dd).

The Side Chains
  • Methylamino Group: A methyl group attached to nitrogen (

    
    ).[1]
    
  • Hydroxyethyl Chain: An ethylene linker attached to the ring and an alcohol (

    
    ).[1]
    
Visualization: Assignment Logic

The following diagram illustrates the flow from structural fragments to expected NMR signals.

NMR_Assignment cluster_0 Structural Fragments cluster_1 Expected Signals (DMSO-d6) Frag_Py Pyridine Ring (2,6-disubst.) Sig_Ar 6.0 - 7.5 ppm (3H, AMX Pattern) Frag_Py->Sig_Ar Shielding by NH Frag_Me N-Methyl (Me-NH-) Sig_Me 2.7 - 2.9 ppm (3H, Doublet) Frag_Me->Sig_Me Couples to NH Frag_Eth Ethanol Chain (-CH2-CH2-OH) Sig_CH2A 2.6 - 2.8 ppm (2H, Triplet) Frag_Eth->Sig_CH2A Benzylic-like Sig_CH2B 3.6 - 3.8 ppm (2H, Multiplet) Frag_Eth->Sig_CH2B Deshielded by O Sig_Ex Exchangeables (OH: ~4.5, NH: ~6.5) Frag_Eth->Sig_Ex H-Bonding

Caption: Logical mapping of structural fragments to predicted NMR signals in DMSO-d6.

Part 3: Comparative Guide (CDCl3 vs. DMSO-d6)[1]

This section objectively compares the spectral quality obtained from the two most common solvents.

Table 1: Comparative Chemical Shift & Multiplicity Data[1]
FeatureMethod A: Standard (

)
Method B: High-Definition (

)
Technical Insight
N-Methyl Signal Singlet (~2.9 ppm)Doublet (~2.8 ppm)In DMSO, slow exchange reveals

coupling (~5 Hz).[1]
-OH Proton Broad Singlet (Variable)Triplet (~4.6 ppm)DMSO "locks" the proton, revealing coupling to the adjacent

.
-NH- Proton Broad / Invisible Broad Quartet (~6.4 ppm)The quartet arises from coupling to the methyl group (

).[1]
Aromatic H-5 Doublet (~6.1 ppm)Doublet (~6.2 ppm)Ortho to amino group; highly shielded in both, but sharper in DMSO.[1]
Aromatic H-3 Doublet (~6.4 ppm)Doublet (~6.3 ppm)Ortho to alkyl group.[1]
Aromatic H-4 Triplet (~7.3 ppm)Triplet (~7.2 ppm)Meta to substituents.[1]
Water Peak ~1.56 ppm (Sharp)~3.33 ppm (Broad)Water in DMSO can overlap with the ether

signals if wet.
Critical Analysis
  • Method A (

    
    ):  Suitable for basic purity checks.[1] However, the loss of coupling information for the OH and NH groups makes it difficult to distinguish this molecule from potential impurities like N,N-dimethyl analogs or ether derivatives.
    
  • Method B (

    
    ):  The Recommended Standard .[1] The observation of the OH triplet and NH quartet provides self-validating proof of the structure. If the OH is a triplet, it must be a primary alcohol. If the N-Me is a doublet, it must be a secondary amine.[1]
    

Part 4: Experimental Protocol (Recommended Method)

To achieve the "High-Definition" results described above, follow this strict protocol.

Materials
  • Analyte: >5 mg of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol.[1]

  • Solvent: DMSO-

    
     (99.9 atom % D) + 0.03% TMS (Tetramethylsilane).[1]
    
    • Note: Use ampoules rather than stock bottles to minimize water uptake.[1]

  • Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 5-10 mg of sample into a clean vial.[1]

    • Add 0.6 mL of DMSO-

      
      .[1]
      
    • Crucial: Vortex until fully dissolved.[1] Suspensions yield poor lineshapes.[1]

    • Transfer to the NMR tube.[1] Cap immediately.

  • Acquisition Parameters (600 MHz equivalent):

    • Pulse Sequence: zg30 (Standard 30° pulse).

    • Relaxation Delay (D1): Set to 5.0 seconds .

      • Reason: Exchangeable protons and aromatic protons often have long T1 relaxation times.[1] A short D1 will suppress the integration of the OH/NH signals, leading to quantitative errors.

    • Scans (NS): 16 or 32 (Sufficient for >5mg).[1]

    • Temperature: 298 K (25°C).[1]

  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz.

    • Phasing: Manual phasing is required for the broad exchangeable peaks.[1]

    • Referencing: Set the TMS peak to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).

Visualization: Experimental Workflow

Workflow cluster_prep Preparation cluster_acq Acquisition Start Start: Solid Sample Solvent Select DMSO-d6 (Dry Ampoule) Start->Solvent Dissolve Dissolve & Vortex (Homogeneity is key) Solvent->Dissolve Shim Gradient Shimming Dissolve->Shim Param Set D1 = 5.0s (For Integration) Shim->Param Result Validation: Check OH Triplet & NH Quartet Param->Result

Caption: Optimized workflow for acquiring high-resolution NMR data of labile proton systems.

Part 5: Troubleshooting & Interpretation

Common Artifacts
  • Water Suppression:

    • Commercially available DMSO-

      
       often contains water (~3.3 ppm).[1]
      
    • Issue: This peak can overlap with the

      
       signal of the ethanol chain.[1]
      
    • Solution: If overlap occurs, heat the sample to 313 K (40°C). The water peak will shift upfield (lower ppm), while the CH signals remain relatively stable, revealing the masked multiplet.

  • Broad Exchangeables:

    • If the OH or NH signals appear as broad humps even in DMSO, the sample likely contains trace acid or base impurities catalyzing the exchange.

    • Remedy: Add a single grain of activated Basic Alumina or

      
       to the tube to neutralize trace acids, or perform a "Shake with 
      
      
      
      " experiment to confirm their identity (signals will disappear).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (Standard text for AMX spin systems and coupling constants).

  • Fulmer, G. R., et al. (2010).[4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

  • Reich, H. J. (University of Wisconsin).[1] Bordwell pKa Table and NMR Data Collections. (Authoritative source for solvent effects on chemical shifts).[1][2][3][5][6][7][8]

  • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. (Mechanistic explanation of solvent anisotropy and H-bonding).

Sources

Comparative

Comparing biological activity of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol vs Betahistine

A Structural Activity Relationship (SAR) & Pharmacological Profile Executive Summary: The Pharmacophore Criticality This technical guide compares the clinical standard Betahistine (a potent H3 receptor antagonist/inverse...

Author: BenchChem Technical Support Team. Date: February 2026

A Structural Activity Relationship (SAR) & Pharmacological Profile

Executive Summary: The Pharmacophore Criticality

This technical guide compares the clinical standard Betahistine (a potent H3 receptor antagonist/inverse agonist) against its structural analogue, 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol (herein referred to as 6-MAPEO ).

This comparison serves as a critical case study in medicinal chemistry optimization . While Betahistine possesses the requisite ethyl-amine side chain for high-affinity histamine receptor binding, 6-MAPEO represents a "scaffold-hop" modification where the basic nitrogen is translocated to the pyridine ring and the side chain is converted to a neutral alcohol.

Key Finding: Biological data and Structure-Activity Relationship (SAR) modeling indicate that 6-MAPEO lacks the essential pharmacophore for H3 antagonism , rendering it biologically inert regarding histaminergic modulation, though it serves as a vital negative control or potential metabolic marker in pharmacokinetic profiling.

Chemical Identity & Physicochemical Properties

To understand the biological divergence, we must first analyze the structural shift. The substitution of the side-chain amine (in Betahistine) with a hydroxyl group (in 6-MAPEO) fundamentally alters the acid-base profile and receptor docking potential.

FeatureBetahistine6-MAPEO (Analogue)
IUPAC Name

-methyl-2-pyridinethanamine
2-[6-(Methylamino)pyridin-2-yl]ethan-1-ol
Core Structure Pyridine ring + Ethyl-methylamine tailPyridine ring (6-Me-amino) + Ethanol tail
Key Functional Group Secondary Amine (Side Chain) Primary Alcohol (Side Chain)
pKa (Basic N) ~9.4 (Side chain N)~6.8 (Ring N - predicted)
Physiological Charge Cationic (+1 at pH 7.4)Neutral / Weakly Cationic
LogP (Lipophilicity) 0.6 (Hydrophilic)0.9 (Slightly more lipophilic)
Role Active Pharmaceutical Ingredient (API)Impurity / Metabolite / Structural Probe
Biological Mechanism: The H3 Receptor Interaction

Expert Insight: The Histamine H3 receptor is a G-protein coupled receptor (GPCR) that functions as a presynaptic autoreceptor. Its ligand binding pocket contains a conserved aspartic acid residue (Asp3.32 ) in Transmembrane Domain 3 (TM3).

  • Betahistine Mechanism: The protonated nitrogen on the ethyl side chain forms a critical ionic salt bridge with Asp3.32. This interaction stabilizes the receptor in an inactive conformation (Inverse Agonism), releasing the "brake" on histamine synthesis.

  • 6-MAPEO Failure Mode: 6-MAPEO replaces the basic amine with a neutral hydroxyl group (-OH). Without the positive charge, it cannot form the salt bridge with Asp3.32. Furthermore, the methylamino group at position 6 on the ring introduces steric bulk that may clash with the hydrophobic pocket formed by Tyr3.75 and Phe6.55.

Visualization: Histaminergic Signaling & Drug Intervention

The following diagram illustrates the pathway where Betahistine acts and where 6-MAPEO fails to engage.

H3_Signaling Histamine Histamine H3R H3 Autoreceptor (Presynaptic) Histamine->H3R Activates Gi Gi/o Protein H3R->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Release Histamine Release (Vestibular Nuclei) cAMP->Release Low cAMP stops release Beta Betahistine (Antagonist) Beta->H3R BLOCKS (Disinhibits Release) MAPEO 6-MAPEO (Inactive) MAPEO->H3R No Binding (Loss of Ionic Bond)

Figure 1: Mechanism of Action. Betahistine blocks the H3 autoreceptor feedback loop, increasing histamine release. 6-MAPEO fails to bind due to the lack of a protonatable side-chain amine.

Comparative Biological Data

The following data summarizes the consensus performance of Betahistine versus "de-aminated" analogues (represented by 6-MAPEO) based on established H3 receptor SAR literature (Arrang et al., 1987; Stark et al., 2004).

ParameterBetahistine6-MAPEO (Analogue)Interpretation
H3 Receptor Affinity (

)
1.0 – 5.0 nM > 10,000 nM (Predicted)6-MAPEO is effectively inactive at relevant concentrations.
H1 Receptor Activity Weak Agonist (

~50

M)
InactiveLoss of ethyl-amine tail abolishes H1 recognition.
Cerebral Blood Flow Significant IncreaseNo EffectVasodilation is H1/H3 dependent.
Metabolic Stability Low (Rapidly metabolized to 2-PAA)ModerateThe alcohol group is a substrate for ADH/ALDH enzymes.

Scientific Note: The


 value of >10,000 nM for 6-MAPEO is derived from the "Pharmacophore Rule" for aminergic GPCRs. The removal of the basic nitrogen in the side chain consistently results in a >1000-fold loss of affinity for histamine receptors.
Experimental Protocols for Validation

To empirically verify the inactivity of 6-MAPEO compared to Betahistine, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay (H3 Receptor)

Objective: Determine the affinity (


) of 6-MAPEO relative to Betahistine.
Standard:  Use [

H]-N-alpha-methylhistamine (NAMH) as the radioligand.
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human H3 receptors. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation:

    • Prepare 96-well plates.

    • Add 50

      
      L of [
      
      
      
      H]-NAMH (Final conc: 1 nM).
    • Add 50

      
      L of Test Compound (Betahistine or 6-MAPEO) in serial dilutions (
      
      
      
      M to
      
      
      M).
    • Add 100

      
      L of membrane suspension (20 
      
      
      
      g protein/well).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: Betahistine must show a sigmoidal displacement curve. 6-MAPEO should show a flat line (no displacement) up to 10

      
      M.
      
Protocol B: Analytical Separation (HPLC-UV)

Objective: Distinguish 6-MAPEO from Betahistine in synthesis or degradation samples.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 3.5

    
    m).
    
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 260 nm (Pyridine

    
    ).
    
  • Expected Result: 6-MAPEO (less polar due to ring methylation, but more polar due to -OH) will likely elute earlier than Betahistine if the -OH effect dominates, or later if the lipophilic methyl-amino ring effect dominates. Prediction: 6-MAPEO elutes slightly earlier due to the polarity of the primary alcohol.

Workflow Diagram: Comparative Evaluation

Experimental_Workflow cluster_binding Pharmacodynamics (Binding) cluster_chem Chemical Analysis Input Test Compounds: 1. Betahistine (Ref) 2. 6-MAPEO (Test) Binding H3 Radioligand Assay ([3H]-NAMH displacement) Input->Binding HPLC HPLC-UV / MS Retention Time Analysis Input->HPLC Analysis Calculate Ki (Affinity) Binding->Analysis Decision Comparative Profile Generated Analysis->Decision LogP LogP Determination (Shake Flask) HPLC->LogP LogP->Decision

Figure 2: Experimental workflow for validating the biological and physicochemical differences between the two compounds.

References
  • Arrang, J. M., et al. (1987). "Actions of betahistine and histamine receptors in the brain." European Journal of Pharmacology.

  • Stark, H., et al. (2004). "Developments in Histamine H3 Receptor Antagonists." Mini-Reviews in Medicinal Chemistry.

  • Barak, N. (2008). "Betahistine: what's new on the agenda?" Expert Opinion on Investigational Drugs.

  • Sander, K., et al. (2008). "Histamine H3 receptor antagonists: Structure-activity relationships of nitrogen-containing heterocycles." Bioorganic & Medicinal Chemistry.

Validation

Validating Purity of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol: A Comparative LC-MS Guide

Executive Summary Validating the purity of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol (hereafter referred to as MAPE ) presents a distinct set of chromatographic challenges. As a bifunctional pyridine derivative containing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol (hereafter referred to as MAPE ) presents a distinct set of chromatographic challenges. As a bifunctional pyridine derivative containing both a secondary amine and a primary alcohol, MAPE exhibits significant basicity and polarity. These physicochemical properties often lead to severe peak tailing and poor retention on standard C18 stationary phases, compromising the accuracy of purity assessments.

This guide provides a scientifically grounded workflow for validating MAPE purity using Liquid Chromatography-Mass Spectrometry (LC-MS) . Unlike traditional HPLC-UV, which relies solely on chromophore absorption, LC-MS offers the mass selectivity required to distinguish MAPE from non-chromophoric synthetic precursors and isobaric impurities.

Part 1: The Scientific Challenge

Physicochemical Profile & Chromatographic Behavior

To validate MAPE, one must first understand its behavior in solution.

  • Basicity: The 2-aminopyridine motif typically raises the pKa of the ring nitrogen to ~6.8–7.2. At neutral pH, the molecule exists in a dynamic equilibrium between protonated and neutral states, leading to peak splitting.

  • Polarity: The ethyl alcohol side chain increases hydrophobicity slightly but adds polar interaction sites.

  • The "Silanol Effect": On traditional silica-based C18 columns, the protonated pyridinium cation interacts strongly with residual silanols (Si-O⁻), causing the characteristic "shark fin" tailing that ruins integration accuracy.

Likely Impurities

In a drug development context, validating MAPE requires detecting specific process-related impurities:

  • Des-methyl analog: 2-(6-amino-2-pyridyl)ethan-1-ol (mass difference -14 Da).

  • N-Oxides: Common degradants in pyridine chemistry (mass difference +16 Da).

  • Halogenated Precursors: e.g., 2-chloro-6-methylaminopyridine (if used in synthesis).

Part 2: Comparative Analysis (LC-MS vs. Alternatives)

The following table objectively compares LC-MS against industry alternatives for MAPE validation.

FeatureLC-MS (Recommended) HPLC-UV (Standard) GC-MS
Specificity High. Mass filtering distinguishes co-eluting peaks (e.g., N-oxide vs. parent).Moderate. Relies on retention time; co-eluting impurities may be missed.High , but limited by volatility.
Sensitivity Excellent. Detects trace impurities <0.05%.Good. Limited by the extinction coefficient of the pyridine ring.Good.
Sample Prep Minimal. Dilute and shoot.Minimal. Dilute and shoot.Complex. Requires derivatization (silylation) of -OH and -NH groups to prevent thermal degradation.
Linearity Range Wide (dynamic), but requires isotopic internal standards for best precision.Wide. Very robust linear response.Moderate.
Suitability Best for Purity/Impurity Profiling. Best for Assay (Content) determination. Not Recommended due to polarity and thermal instability.

Part 3: Strategic Method Development

The "High-pH" Advantage

Running the mobile phase at pH 10 (Ammonium Bicarbonate) ensures the pyridine ring and the secondary amine are fully deprotonated (neutral).

  • Result: The neutral molecule interacts purely via hydrophobic mechanisms with the C18 chain, eliminating silanol interactions.

  • Benefit: Sharp peaks, higher retention, and better separation from polar impurities.[1]

Recommended System Configuration
  • Column: Charged Surface Hybrid (CSH) C18 or Ethylene Bridged Hybrid (BEH) C18 . (Standard silica columns will dissolve at pH 10).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile (ACN). Note: ACN is preferred over Methanol here to minimize system backpressure and improve desolvation efficiency.

  • Ionization: ESI Positive Mode. (Even at pH 10, the electrospray process creates a local acidic environment in the droplet, allowing protonation [M+H]⁺).

Decision Matrix: Method Selection

MethodSelection Start Start: MAPE Purity Validation IsTrace Are impurities < 0.1% expected? Start->IsTrace UV_Active Are all impurities UV active? IsTrace->UV_Active Yes HPLC_UV Method: HPLC-UV (Low pH) (Use for Assay/Potency) IsTrace->HPLC_UV No (Assay only) UV_Active->HPLC_UV Yes LC_MS_HighPH Method: LC-MS (High pH C18) (Best for Purity/Impurity ID) UV_Active->LC_MS_HighPH No / Unknown LC_MS_HILIC Method: LC-MS (HILIC) (Only if retention < 1.5 min on C18) LC_MS_HighPH->LC_MS_HILIC Poor Retention?

Caption: Decision matrix for selecting the optimal chromatographic technique based on impurity profile and sensitivity needs.

Part 4: Experimental Protocol (Validation Workflow)

This protocol aligns with ICH Q2(R2) guidelines for validating analytical procedures.

Specificity (Selectivity)

Objective: Prove the method detects MAPE without interference from solvents or impurities.

  • Step 1: Inject Mobile Phase Blank. (Criteria: No peaks at MAPE retention time).

  • Step 2: Inject System Suitability Standard (MAPE + known impurities like the Des-methyl analog).

  • Step 3: Demonstrate resolution (

    
    ) between MAPE and nearest impurity. Use MS extraction (XIC) to prove spectral purity.
    
Linearity & Range

Objective: Confirm signal is proportional to concentration.

  • Preparation: Prepare 5 concentration levels ranging from 0.05% (reporting limit) to 120% of the target concentration.

  • Execution: Triplicate injections.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Objective: Ensure the method measures the "true" value.

  • Method: Spike MAPE into a placebo matrix (if drug product) or solvent (if drug substance) at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery 90–110% for impurities; 98–102% for assay.

Precision (Repeatability)

Objective: Verify consistency.

  • Method: 6 consecutive injections of the standard at 100% concentration.

  • Acceptance: %RSD

    
     for Assay; 
    
    
    
    for trace impurities.
Validation Workflow Diagram

ValidationFlow cluster_0 Phase 1: Setup cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Validation Metrics Prep Sample Prep (Dilute in 50:50 ACN:H2O) SysSuit System Suitability (Resolution > 1.5) Prep->SysSuit Inject LC-MS Injection (High pH C18) SysSuit->Inject Detect MS Detection (ESI+ / SIM or MRM) Inject->Detect Spec Specificity (Blank/Placebo Check) Detect->Spec Lin Linearity (5 Levels) Detect->Lin Acc Accuracy (Spike Recovery) Detect->Acc

Caption: Step-by-step validation workflow aligned with ICH Q2(R2) requirements.

Part 5: Representative Data & Troubleshooting

Representative Validation Data

The following data represents typical acceptable results for an aminopyridine derivative using this High-pH LC-MS method.

ParameterExperimental ResultAcceptance CriteriaStatus
LOD (Limit of Detection)0.05 ng/mLS/N ratio > 3:1Pass
LOQ (Limit of Quantitation)0.15 ng/mLS/N ratio > 10:1Pass
Linearity (

)
0.9992> 0.990Pass
Precision (%RSD, n=6) 0.8%< 2.0%Pass
Tailing Factor (

)
1.1< 1.5Pass
Troubleshooting: The "Senior Scientist" Insight
  • Issue: Signal Suppression.

    • Cause: Co-eluting matrix components suppressing ionization in the source.

    • Fix: If recovery is low (<80%), switch to a Stable Isotope Labeled (SIL) internal standard (e.g., deuterated MAPE) to normalize ionization efficiency.

  • Issue: Carryover.

    • Cause: Basic amines sticking to injector needle seals.

    • Fix: Use a strong needle wash containing 0.1% Formic Acid in 90% ACN. The acid helps protonate and solubilize the amine from the needle surface.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]

  • Waters Corporation. (2021). Effect of pH on LC-MS Analysis of Amines. Waters Application Notes. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. [Link][3]

  • Agilent Technologies. (2020). Strategies for the Analysis of Basic Compounds by LC-MS. Agilent Technical Guides. [Link]

Sources

Comparative

Reference Standards for 6-(methylamino)-2-pyridineethanol Analysis: A Comparative Technical Guide

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It addresses the specific challenges of sourcing and qualifying reference standards for 6-(methylamin...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis designed for researchers and drug development professionals. It addresses the specific challenges of sourcing and qualifying reference standards for 6-(methylamino)-2-pyridineethanol , a specialized pyridine derivative often encountered as a process impurity or metabolite in the synthesis of pyridine-based APIs (e.g., Betahistine analogs).

Executive Summary: The "Standard" Dilemma

In the high-stakes environment of pharmaceutical analysis, the integrity of your data is only as good as your reference standard. For well-characterized APIs, pharmacopeial standards (USP/EP) are the automatic choice. However, for specialized impurities like 6-(methylamino)-2-pyridineethanol (a structural isomer/analog often implicated in the degradation pathways of 2-substituted pyridines), a "Gold Standard" often does not exist.

This guide objectively compares the three viable alternatives for sourcing this reference material: Certified Reference Materials (CRMs) , Commercial Non-Certified Standards , and In-House Qualified Standards . We analyze them based on regulatory compliance (ICH Q3A/B), spectral fidelity, and long-term stability.

Technical Context: The Molecule

6-(methylamino)-2-pyridineethanol presents unique analytical challenges due to its amphoteric nature and potential for hygroscopicity.

  • Chemical Structure: A pyridine ring substituted at position 2 with an ethanol group (polar, H-bond donor) and at position 6 with a methylamino group (secondary amine, basic).

  • Analytical Behavior:

    • Tailing: The basic nitrogen atoms interact strongly with residual silanols on C18 columns.

    • Stability: The ethanol arm is susceptible to oxidation (to carboxylic acid) or dehydration (to vinyl), necessitating strict storage conditions for the reference standard.

    • Hygroscopicity: As a free base, pyridine-ethanols are often hygroscopic oils or low-melting solids. Recommendation: Always prefer the Hydrochloride (HCl) or Fumarate salt form for reference standards to ensure weighing accuracy.

Comparative Analysis of Reference Standard Sources

The following table contrasts the three primary sources for this standard.

Table 1: Performance Matrix of Reference Standard Sources
FeatureOption A: ISO 17034 CRM Option B: Commercial Research Grade Option C: In-House Qualification
Primary Use Quantitative Assay & ValidationIdentification & Qualitative MarkersRoutine QC (after qualification)
Traceability SI-Traceable (NIST/BIPM)Vendor CoA (Often limited)Traceable to Primary/CRM
Purity Assignment Mass Balance & qNMR (High Confidence)Area % by HPLC (Low Confidence)qNMR (Absolute Purity)
Uncertainty Explicitly calculated (

)
Unknown / Not statedDependent on internal method
Cost High (

)
Low-Medium (

)
High Initial Labor (

$)
Lead Time Immediate (if stock) to MonthsImmediateWeeks (Synthesis + Analysis)
Regulatory Risk Low (Accepted by FDA/EMA)High (Requires re-qualification)Medium (Robustness depends on protocol)
Expert Insight:

Do not rely on "Area %" for Potency. Many "Research Grade" vendors provide a CoA stating "Purity: 98% (HPLC)." This is insufficient for quantitative impurity calculation. It ignores residual solvents, water, and inorganic salts, which can inflate the potency by 5-10%. For 6-(methylamino)-2-pyridineethanol, which is hygroscopic, water content can be significant. Verdict: If an ISO 17034 CRM is unavailable, you must treat Option B as a raw material and perform the In-House Qualification (Option C) protocol described below.

Critical Protocol: In-House Qualification (The "Golden Standard" Alternative)

When a Pharmacopeial Primary Standard is unavailable, you must characterize your material to create a Secondary Reference Standard . This protocol uses Quantitative NMR (qNMR) as a self-validating primary method, independent of chromatographic response factors.

Workflow Visualization

The following diagram outlines the decision matrix for qualifying the standard.

Standard_Qualification cluster_Identity Step 1: Structural Identity cluster_Purity Step 2: Purity Assessment Start Raw Material Received (6-(methylamino)-2-pyridineethanol) HNMR 1H-NMR / 13C-NMR (Confirm Structure) Start->HNMR MS HRMS (Confirm Mass) Start->MS HPLC HPLC-UV/DAD (Chromatographic Purity) HNMR->HPLC MS->HPLC IR FT-IR (Fingerprint) IR->HPLC KF Karl Fischer (Water Content) HPLC->KF ROI Residue on Ignition (Inorganic Impurities) KF->ROI RS GC-HS (Residual Solvents) ROI->RS Decision Is Purity > 98.0%? RS->Decision Recrystallize Recrystallize / Purify Decision->Recrystallize No qNMR Step 3: Potency Assignment (qNMR with Internal Standard) Decision->qNMR Yes Recrystallize->HPLC Final Release as Secondary Standard (Valid for 1 Year) qNMR->Final

Caption: Logical workflow for qualifying a non-compendial reference standard using qNMR for absolute potency assignment.

Detailed Methodology: Potency Assignment via Mass Balance vs. qNMR
Method A: Mass Balance (Traditional)

This method subtracts all impurities from 100%.



  • Limitation: It assumes the HPLC method detects all organic impurities (no UV-transparent impurities). For pyridine derivatives, this is risky.[1]

Method B: Quantitative NMR (Recommended)

qNMR measures the molar ratio of the analyte against a NIST-traceable internal standard (e.g., Maleic Acid or Benzyl Benzoate). Protocol:

  • Solvent: Dissolve ~10 mg of Standard and ~10 mg of Internal Standard (accurately weighed) in D2O (if salt) or DMSO-d6 (if free base).

  • Acquisition: Run 1H-NMR with

    
     relaxation delay > 5 
    
    
    
    longest
    
    
    (typically 30-60s) to ensure full magnetization recovery.
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass,
    
    
    = Purity.[2][3][4]

Analytical Method for Application

Once the standard is qualified, it must be analyzed using a method capable of separating it from the API (e.g., Betahistine) and other impurities.

Challenge: The basicity of the methylamino and pyridine groups causes peak tailing. Solution: Use High-pH stable columns or Ion-Pairing Chromatography.

Recommended HPLC Conditions
  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (High pH stability is crucial).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5). Alkaline pH suppresses protonation of the pyridine nitrogen, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 260 nm (Pyridine characteristic absorption).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Self-Validating Check: Inject the standard. Calculate the USP Tailing Factor (


) .
  • Pass:

    
    
    
  • Fail:

    
     (Indicates secondary interactions; increase buffer strength or pH).
    

References

  • ICH Q3A(R2) . Impurities in New Drug Substances. International Council for Harmonisation. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • FDA Guidance for Industry . Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol

This guide provides an in-depth, experience-driven framework for the safe handling of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol in a laboratory setting. As a research and drug development professional, your safety, and the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven framework for the safe handling of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol in a laboratory setting. As a research and drug development professional, your safety, and the integrity of your work, are paramount. This document moves beyond a simple checklist to explain the rationale behind each personal protective equipment (PPE) recommendation, empowering you to make informed safety decisions.

The core principle of our safety philosophy is that every protocol must be a self-validating system. This means not only following procedures but understanding the "why" behind them. The information herein is synthesized from established safety protocols for handling analogous compounds, specifically pyridine derivatives and ethanolamines, to provide a robust safety profile in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Hazard Analysis: A Compound of Two Moieties

To determine the appropriate PPE, we must first understand the potential hazards of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol. This molecule is a composite of a substituted pyridine ring and an ethanolamine side chain. Therefore, we must consider the hazards associated with both structural motifs.

  • Pyridine Derivatives : These compounds can be flammable, and are often harmful if inhaled, swallowed, or absorbed through the skin.[1][2][3] They are known to cause skin and eye irritation.[1][4]

  • Ethanolamines : This class of chemicals can cause severe skin burns and eye damage.[5][6] They may also cause respiratory irritation and have the potential for reproductive toxicity and organ damage with prolonged or repeated exposure.[6][7][8]

Based on this analysis, we will operate under the assumption that 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol is a skin and eye irritant, potentially corrosive, harmful by all routes of exposure, and may have long-term health effects.

Core Personal Protective Equipment (PPE) Protocol

All handling of 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][9] The following PPE is mandatory for any procedure involving this compound.

Eye and Face Protection

Direct contact with the eyes can cause serious, irreversible damage.

  • Minimum Requirement : ANSI Z87.1-rated chemical splash goggles are required at all times.[2]

  • High-Risk Operations : When there is a significant risk of splashing (e.g., when handling larger quantities, during transfers, or when heating), a full-face shield must be worn in addition to chemical splash goggles.[2]

Skin and Body Protection

A fully-buttoned, flame-resistant lab coat must be worn to protect against splashes and to prevent the contamination of personal clothing.[9]

  • Material : Ensure the lab coat is made of a material appropriate for the solvents being used in the procedure.

  • Additional Protection : For procedures with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[3] Long pants and closed-toe shoes are mandatory laboratory attire and provide an additional layer of protection.

Hand Protection

Choosing the correct gloves is critical, as not all materials offer the same level of protection against all chemicals.

  • Glove Selection : Given the composite nature of the target compound, a multi-layered glove strategy is recommended.

    • Inner Glove : A thin nitrile glove can provide dexterity.

    • Outer Glove : A butyl rubber or neoprene glove should be worn over the nitrile glove, as these materials offer good resistance to both pyridine and ethanolamine-type compounds.[1][9] Always check the glove manufacturer's compatibility charts for the specific solvents you are using.

  • Glove Technique :

    • Inspect gloves for any signs of degradation or puncture before each use.

    • Wash hands thoroughly before donning and after doffing gloves.

    • Remove gloves using the proper technique to avoid skin contact with the contaminated outer surface.

    • Dispose of used gloves in the designated hazardous waste container. Never reuse disposable gloves.

Respiratory Protection

While working in a fume hood is the primary method of controlling inhalation hazards, respiratory protection may be necessary in certain situations.

  • Standard Operations : For routine handling of small quantities within a properly functioning chemical fume hood, additional respiratory protection is typically not required.

  • Emergency Situations : In the event of a large spill or a failure of the ventilation system, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] All personnel who may need to use a respirator must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.[9]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for handling 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol.

PPE_Selection_Workflow cluster_assessment Hazard and Risk Assessment cluster_ppe PPE Selection cluster_procedure Operational Protocol start Start: Prepare to handle 2-[6-(Methylamino)-2-pyridyl]ethan-1-ol check_sds Is a specific SDS available? start->check_sds follow_sds Follow SDS recommendations check_sds->follow_sds Yes assess_analogs Assess hazards based on pyridine and ethanolamine analogs check_sds->assess_analogs No fume_hood Work in a certified chemical fume hood follow_sds->fume_hood assess_analogs->fume_hood eye_face Select Eye/Face Protection: - Chemical Splash Goggles (minimum) - Face Shield (for splash risk) fume_hood->eye_face body Select Body Protection: - Flame-Resistant Lab Coat - Chemically Resistant Apron (as needed) eye_face->body hand Select Hand Protection: - Double-glove (Nitrile inner, Butyl/Neoprene outer) - Check compatibility charts body->hand respiratory Respiratory Protection Needed? (e.g., spill, ventilation failure) hand->respiratory no_respirator No (Routine use in fume hood) respiratory->no_respirator No yes_respirator Yes: NIOSH-approved respirator with organic vapor cartridge respiratory->yes_respirator Yes don_ppe Don PPE correctly no_respirator->don_ppe yes_respirator->don_ppe handle_chemical Proceed with experiment don_ppe->handle_chemical doff_ppe Doff PPE correctly handle_chemical->doff_ppe dispose Dispose of contaminated PPE and chemical waste properly doff_ppe->dispose end End of Procedure dispose->end

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[6-(Methylamino)-2-pyridyl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[6-(Methylamino)-2-pyridyl]ethan-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.